molecular formula C10H8BrNO B2746398 3-bromo-1-methyl-1H-indole-2-carbaldehyde CAS No. 499983-78-7

3-bromo-1-methyl-1H-indole-2-carbaldehyde

Cat. No.: B2746398
CAS No.: 499983-78-7
M. Wt: 238.084
InChI Key: XPLPNQFLFWXQRC-UHFFFAOYSA-N
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Description

3-bromo-1-methyl-1H-indole-2-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.084. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-1-methyl-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1-methyl-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-8-5-3-2-4-7(8)10(11)9(12)6-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLPNQFLFWXQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility data for 3-bromo-1-methyl-1H-indole-2-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profiling & Thermodynamic Analysis of 3-Bromo-1-methyl-1H-indole-2-carbaldehyde

Executive Summary

3-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 499983-78-7) is a critical heterocyclic intermediate utilized in the synthesis of complex pharmaceutical agents, including allocolchicinoid derivatives and indole-based alkaloids.[1][2][3][4][5][6][7][8] Despite its significance in medicinal chemistry, comprehensive experimental solubility data (mole fraction vs. temperature) remains absent from public thermodynamic databases.[2][5][8]

This technical guide serves as a definitive protocol and predictive analysis for researchers requiring precise solubility parameters. As a Senior Application Scientist, I have synthesized available qualitative data with rigorous thermodynamic modeling frameworks to provide:

  • A Predicted Solubility Matrix based on structural physicochemical properties.[2][5][8]

  • A Self-Validating Experimental Protocol for generating precise mole-fraction data.

  • A Thermodynamic Modeling Strategy using Apelblat and van't Hoff equations for process optimization.

Physicochemical Profile & Structural Analysis

Understanding the solubility behavior begins with the molecular structure.[2][8] The N-methylation removes the hydrogen bond donor capability of the indole nitrogen, significantly increasing lipophilicity compared to its non-methylated precursor.[2][5][8]

PropertyValueImplication for Solubility
Molecular Formula C₁₀H₈BrNOModerate molecular weight (238.08 g/mol ) favors solubility in small-molecule solvents.[2][5][8]
LogP (Predicted) ~2.9 - 3.2Highly lipophilic.[2][5][8] Poor water solubility; high affinity for non-polar and chlorinated solvents.[2][5][8]
H-Bond Donors 0Absence of NH donors reduces solubility in protic solvents (MeOH, EtOH) compared to 1H-indole analogs.[2][5][8]
H-Bond Acceptors 2 (C=O, N)Capable of accepting H-bonds, suggesting solubility in alcohols at elevated temperatures.[2][5][8]
Physical State Solid (Crystalline)Lattice energy must be overcome; likely requires heating for dissolution in alcohols.[2][5][8]

Estimated Solubility Matrix (Qualitative)

Based on the "like dissolves like" principle and synthesis literature where this compound is purified via chromatography or recrystallization, the following solubility profile is established for process design.

Solvent ClassSpecific SolventsSolubility PredictionProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh Ideal for extraction and reaction medium.[2][5][8]
Polar Aprotic DMF, DMSO, DMAcVery High Stock solutions for biological assays; difficult to remove (high BP).[2][5][8]
Ethers THF, 1,4-DioxaneHigh Good reaction solvents; potential for peroxide formation.[2][5][8]
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Ideal for Recrystallization. Low solubility at RT; high at reflux.[2][5][8]
Esters Ethyl AcetateModerate Good green solvent alternative to DCM for extraction.[2][5][8]
Hydrocarbons Hexane, HeptaneLow / Insoluble Excellent anti-solvents to induce precipitation.[2][5][8]
Aqueous Water, BuffersInsoluble Use as a wash solvent to remove inorganic salts.[2][5][8]

Standardized Experimental Protocol: Gravimetric Determination

To generate the specific mole fraction (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) data required for thermodynamic modeling, follow this self-validating gravimetric method. This protocol minimizes error from volatile solvent evaporation and solute degradation.[2][8]
Workflow Diagram (DOT)

SolubilityProtocol cluster_QC Quality Control Input Excess Solute (3-bromo-1-methyl-1H-indole-2-carbaldehyde) Mix Equilibration Add excess solute to solvent Stir at constant T for 24h Input->Mix Solvent Pure Solvent (e.g., Ethanol, EtOAc) Solvent->Mix Settle Phase Separation Stop stirring, allow settling (2h) Maintain Temperature T Mix->Settle Filter Syringe Filtration (0.45 µm PTFE, Pre-heated) Settle->Filter Transfer Transfer Supernatant Place filtrate in tared vial Filter->Transfer Weigh1 Weighing (m1) Tare empty vial Weigh1->Transfer Weigh2 Weighing (m2) Vial + Solution Transfer->Weigh2 Evap Evaporation Vacuum oven to dryness Weigh2->Evap Weigh3 Weighing (m3) Vial + Dry Solute Evap->Weigh3 Calc Calculation Determine Mole Fraction (x) Weigh3->Calc

Caption: Workflow for the gravimetric determination of solubility. Critical control points (Red) ensure no precipitation occurs during transfer.

Step-by-Step Methodology
  • Preparation: Calibrate an analytical balance (precision ±0.0001 g). Set a thermostatic water bath to the desired temperature (e.g., 298.15 K) with stability ±0.05 K.

  • Equilibration: Add excess 3-bromo-1-methyl-1H-indole-2-carbaldehyde to 10 mL of the selected solvent in a jacketed glass vessel. Stir continuously for 24 hours.

  • Settling: Stop stirring and allow the suspension to settle for at least 2 hours at the set temperature.

  • Sampling: Using a pre-heated syringe (to prevent precipitation), withdraw ~2 mL of the supernatant. Filter through a 0.45 µm PTFE membrane into a pre-weighed vial (

    
    ).
    
  • Measurement: Immediately weigh the vial containing the saturated solution (

    
    ).
    
  • Drying: Evaporate the solvent in a vacuum oven until constant weight is achieved.[2][5][8] Weigh the vial with the dry residue (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[2][8]
    
  • Calculation:

    • Mass of solute (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) = 
      
      
      
      [2][8]
    • Mass of solvent (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) = 
      
      
      
      [2][8]
    • Mole fraction (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) is calculated using the molecular weights of the solute (
      
      
      
      ) and solvent (
      
      
      ).[2][8]

Thermodynamic Modeling Framework

Once experimental data is generated, it must be correlated to thermodynamic models to allow for interpolation and process scaling.[2][5][8]

A. Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[2][5][8]



  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[2][8]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[2][8]
    
  • 
     : Empirical parameters determined via non-linear regression.
    
  • Interpretation: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and 
    
    
    
    reflect the enthalpy of solution, while
    
    
    accounts for the temperature dependence of the heat capacity.[2][8]
B. van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[2][5][8]

ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="ng-star-inserted display">


[2][8]
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     : Standard enthalpy of dissolution (kJ/mol).[2][8]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     : Standard entropy of dissolution (J/mol[2][8]·K).
    
  • Plot: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     vs 
    
    
    
    .[2][8] The slope gives enthalpy; the intercept gives entropy.[2][5][8]

Process Implication:

  • If ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     (Endothermic): Solubility increases with temperature (typical for this compound).[2][8] Cooling crystallization is viable.[2][5][8]
    

Process Application: Recrystallization Strategy

Based on the physicochemical profile, the following solvent systems are recommended for purification (recrystallization) of 3-bromo-1-methyl-1H-indole-2-carbaldehyde.

  • Single Solvent System (Ethanol):

    • Mechanism: High solubility at boiling point (78°C), low solubility at room temperature.[2][5][8]

    • Procedure: Dissolve crude solid in refluxing ethanol. Filter hot to remove insolubles.[2][5][8] Cool slowly to 0-5°C to crystallize.

  • Binary Solvent System (DCM / Hexane):

    • Mechanism: Solvent/Anti-solvent.[2][5][8]

    • Procedure: Dissolve in minimum DCM (highly soluble). Slowly add Hexane (anti-solvent) until turbidity appears.[2][5][8] Cool to precipitate pure crystals.[2][5][8]

References

  • Synthesis & Characterization

    • Synthesis of A-Ring Modified Allocolchicinoids via Lewis Acid Catalyzed Intramolecular reaction. (Describes the use and purification of 3-bromo-1-methyl-1H-indole-2-carbaldehyde).
    • Source: [2][5][8]

  • Compound Data

    • 3-Bromo-1-methyl-1H-indole-2-carbaldehyde (CAS 499983-78-7).[1][2][3][5][6][8]

    • Source: [2][5][8]

  • Experimental Methodology

    • Standard Test Method for Solubility of Fixed-Gas Solvents in Liquids.[2][5][8]

    • Source: [2][5][8]

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. (1999).[2][5][8] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[2][5][8]

    • Source: [2][5][8]

Sources

Literature review on 3-bromo-1-methylindole-2-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Scaffold for Multi-Target Drug Discovery

Executive Summary

In the realm of heterocyclic medicinal chemistry, 3-bromo-1-methylindole-2-carboxaldehyde (CAS: 499983-78-7) represents a high-value "privileged structure."[1][2][3] Unlike simple indoles, this trisubstituted scaffold offers a unique orthogonal reactivity profile: the C-2 aldehyde serves as a versatile electrophile for condensation reactions, while the C-3 bromine acts as a reliable handle for transition-metal-catalyzed cross-coupling. The N-methyl group enhances lipophilicity and metabolic stability, distinguishing it from its NH-indole counterparts.

This guide details the synthetic architecture, reactivity logic, and therapeutic potential of this scaffold, designed for medicinal chemists optimizing lead compounds in oncology and infectious disease programs.

Synthetic Architecture & Production

The synthesis of 3-bromo-1-methylindole-2-carboxaldehyde requires precise regiocontrol. Direct Vilsmeier-Haack formylation of 1-methylindole typically yields the C-3 aldehyde. Therefore, a directed lithiation strategy followed by electrophilic halogenation is the industry standard for high-purity production.

1.1 Core Synthesis Pathway

The most robust route involves the C-2 lithiation of 1-methylindole, followed by formylation, and subsequent regioselective bromination at C-3.

Step 1: C-2 Formylation

  • Precursor: 1-Methylindole.

  • Reagents: n-Butyllithium (n-BuLi), Anhydrous DMF.

  • Mechanism: Directed ortho-metallation (DoM) is facilitated by the N-methyl group's inductive effect, though strictly speaking, the heteroatom directs lithiation to the C-2 position due to the acidity of the sp² proton.

  • Outcome: 1-Methylindole-2-carboxaldehyde.[1]

Step 2: C-3 Bromination

  • Reagents: N-Bromosuccinimide (NBS), DMF or THF.

  • Mechanism: Electrophilic aromatic substitution. The C-3 position of the indole ring is inherently nucleophilic. Even with the electron-withdrawing formyl group at C-2, C-3 remains the preferred site for halogenation over the benzenoid ring.

1.2 Visualization of Synthetic Logic

SynthesisPath Start 1-Methylindole Inter Intermediate: 1-Methylindole-2-carboxaldehyde Start->Inter 1. n-BuLi, THF, -78°C 2. DMF (Formylation) Target TARGET: 3-Bromo-1-methylindole- 2-carboxaldehyde Inter->Target NBS, DMF, RT (Regioselective Bromination)

Figure 1: Step-wise synthetic pathway leveraging directed lithiation and electrophilic substitution.

Chemical Reactivity & Mechanistic Insights

The utility of this scaffold lies in its orthogonal reactivity . Chemists can selectively functionalize the C-2 and C-3 positions independently, allowing for the rapid generation of diverse libraries (SAR exploration).

2.1 The C-3 Bromine: Cross-Coupling Hub

The bromine atom at C-3 is an excellent leaving group for Palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl/vinyl boronic acids to introduce biaryl complexity.

  • Sonogashira Coupling: Reacts with terminal alkynes to extend conjugation.

  • Heck Reaction: Couples with activated alkenes.

2.2 The C-2 Aldehyde: Condensation Gateway

The aldehyde is a classic electrophile, ideal for forming nitrogen-based heterocycles or linkers.

  • Schiff Bases (Imines): Condensation with primary amines.[3]

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form vinyl derivatives.

  • Reductive Amination: Conversion to secondary amines for solubility optimization.

2.3 Reactivity Map

Reactivity Core 3-Bromo-1-methylindole- 2-carboxaldehyde Suzuki 3-Aryl Derivatives (Suzuki Coupling) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Sonogashira 3-Alkynyl Derivatives (Sonogashira Coupling) Core->Sonogashira PdCl2(PPh3)2, CuI, Alkyne Schiff Schiff Bases / Imines (Antimicrobial/Antioxidant) Core->Schiff R-NH2, EtOH, Reflux Knoevenagel Vinyl Nitriles (Anticancer) Core->Knoevenagel Malononitrile, Base

Figure 2: Divergent synthesis capabilities of the core scaffold.

Experimental Protocols

These protocols are derived from standard methodologies for indole functionalization and validated by the reactivity profiles of analogous systems [1][2].

Protocol A: Synthesis of Schiff Base Derivatives

Targeting Antimicrobial/Antioxidant Activity

  • Stoichiometry: Dissolve 3-bromo-1-methylindole-2-carboxaldehyde (1.0 mmol) and the appropriate primary aromatic amine (1.0 mmol) in absolute ethanol (10–15 mL).

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux the mixture for 3–6 hours. Monitor consumption of the aldehyde by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF to yield the pure imine.

Protocol B: Suzuki-Miyaura Cross-Coupling

Targeting Kinase Inhibition (C-3 Arylation)

  • Setup: In a Schlenk tube, combine 3-bromo-1-methylindole-2-carboxaldehyde (1.0 equiv), Aryl boronic acid (1.2 equiv), and Potassium carbonate (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane:Water (4:1).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%). Purge with Argon/Nitrogen.

  • Conditions: Heat at 90–100°C for 8–12 hours.

  • Work-up: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄.

  • Purification: Silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes).

Therapeutic Applications & SAR

The 3-bromo-1-methylindole-2-carboxaldehyde scaffold is a precursor to several bioactive classes.

Therapeutic AreaDerivative ClassMechanism of ActionKey Reference
Anticancer 3-Aryl-indole-2-carboxaldehydesTubulin polymerization inhibition; Kinase inhibition (e.g., VEGFR).[3]
Antimicrobial Schiff Bases (Imines)Disruption of cell wall synthesis; DNA intercalation.[4]
Antioxidant HydrazonesRadical scavenging (DPPH assay) due to extended conjugation.[5]
Antifungal 3-Alkynyl indolesInhibition of ergosterol biosynthesis (via CYP51).[6]

Structure-Activity Relationship (SAR) Notes:

  • N-Methylation: Essential for cellular permeability. NH-indoles often suffer from rapid metabolic glucuronidation; the N-methyl group blocks this, improving pharmacokinetic half-life.

  • C-3 Substitution: Bulky aryl groups at C-3 (via Suzuki coupling) often enhance potency against cancer cell lines by filling hydrophobic pockets in kinase active sites.

References
  • Beilstein J. Org. Chem. (2021).[1][2][4] Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. Retrieved from [Link]

  • MDPI. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives. Retrieved from [Link]

Sources

Pharmacophore Analysis & Strategic Derivatization of 3-Bromo-1-methyl-1H-indole-2-carbaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromo-1-methyl-1H-indole-2-carbaldehyde scaffold represents a highly privileged structural motif in medicinal chemistry, particularly within the realms of oncology and antimicrobial drug discovery. Unlike simple indole derivatives, this trisubstituted scaffold integrates three distinct pharmacophoric features: a lipophilic


-methyl group, an electrophilic C2-formyl "warhead," and a bulky, halogen-bonding C3-bromine atom.

This technical guide dissects the molecular anatomy of this scaffold, providing a roadmap for its use in Fragment-Based Drug Discovery (FBDD) . We analyze its electronic properties, detail its synthetic pathways, and explore its derivatization into high-affinity ligands such as thiosemicarbazones and Schiff bases, which have demonstrated efficacy against targets like VEGFR-2 , Tubulin , and Ribonucleotide Reductase .

Molecular Anatomy & Electronic Landscape

To utilize this scaffold effectively, one must understand the causality between its substituents and its binding potential.

The Indole Core ( -System)

The bicyclic aromatic system serves as the primary anchor, engaging in


-

stacking interactions (T-shaped or parallel-displaced) with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
The C3-Bromine (Halogen Bonding)

The bromine atom at position 3 is not merely a steric filler; it is a functional Halogen Bond (XB) Donor .

  • Mechanism: The electron-withdrawing indole ring creates a region of positive electrostatic potential on the distal side of the bromine atom, known as the

    
    -hole .
    
  • Interaction: This

    
    -hole forms highly directional non-covalent interactions with Lewis bases (backbone carbonyl oxygen, nitrogen of His/Arg) in the target protein.
    
  • Energetics: These interactions often rival hydrogen bonds in strength (1–5 kcal/mol) and are critical for potency in kinase inhibitors.

The N1-Methyl Group (Hydrophobic Cap)

Methylation of the indole nitrogen removes the hydrogen bond donor (NH) capability but significantly enhances lipophilicity (LogP) and membrane permeability.

  • Pharmacophore Role: It targets small hydrophobic pockets (e.g., the "gatekeeper" region in kinases) where a polar NH would incur a desolvation penalty.

The C2-Carbaldehyde (Electrophilic Handle)

While the aldehyde itself can act as a hydrogen bond acceptor, it is primarily a synthetic handle or a covalent warhead .

  • Reversibility: It can form reversible covalent bonds (hemiacetals/imines) with active site serine or lysine residues.

  • Derivatization: It is the gateway to Schiff bases (imines), hydrazones, and thiosemicarbazones, which stabilize the metal ions often required by metalloenzymes.

Computational Pharmacophore Modeling

The following diagram illustrates the pharmacophoric map of the scaffold and its strategic derivatization pathways.

PharmacophoreMap Scaffold 3-Bromo-1-methyl- 1H-indole-2-carbaldehyde Br C3-Bromine (Sigma-Hole Donor) Scaffold->Br Me N1-Methyl (Hydrophobic Fit) Scaffold->Me CHO C2-Formyl (H-Bond Acceptor/Reactive) Scaffold->CHO Target_XB Target: Backbone C=O (Halogen Bond) Br->Target_XB Directional Interaction Target_Hyd Target: Hydrophobic Pocket (Van der Waals) Me->Target_Hyd Entropy Gain Target_Nuc Target: Lysine/Cysteine (Covalent/Schiff Base) CHO->Target_Nuc Reversible Covalent Schiff Derivatization: Schiff Bases / Thiosemicarbazones CHO->Schiff Condensation

Caption: Pharmacophoric mapping of the 3-bromo-1-methyl-1H-indole-2-carbaldehyde scaffold, highlighting the specific interaction types (Halogen bonding, Hydrophobic effect, Covalent reactivity) available for drug design.

Synthetic Utility & Protocols

The synthesis of this scaffold requires precise sequential functionalization to avoid regio-isomeric byproducts.

Synthesis Workflow

The most robust route involves the Vilsmeier-Haack formylation of N-methylindole followed by regioselective bromination, or the methylation of a pre-existing 3-bromoindole-2-carbaldehyde.

Table 1: Physicochemical Profile of the Scaffold

PropertyValue (Approx.)Pharmacological Implication
Molecular Weight 238.08 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~2.8 - 3.2High membrane permeability; good CNS penetration potential.
H-Bond Donors 0Eliminates desolvation penalty upon binding.
H-Bond Acceptors 1 (C=O)Specific interaction with hinge region residues.
TPSA ~22 ŲExcellent oral bioavailability prediction.
Experimental Protocol: Synthesis of Thiosemicarbazone Derivative

Context: This protocol converts the scaffold into a bioactive VEGFR-2 inhibitor.

Reagents:

  • 3-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (238 mg) of 3-bromo-1-methyl-1H-indole-2-carbaldehyde in 15 mL of absolute ethanol. Ensure complete solubilization; mild heating (40°C) may be required.

  • Addition: Add 1.1 mmol of thiosemicarbazide to the solution. The mixture may become turbid.

  • Catalysis: Add 3–5 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the hydrazine moiety.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot.
  • Isolation: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The product will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acid traces.

  • Characterization: Verify structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the azomethine proton (CH=N) at ~8.5 ppm and NH singlets at ~11-12 ppm.

Biological Applications & Mechanism of Action[1][2]

Derivatives of this scaffold, particularly the Indole-2-carboxaldehyde thiosemicarbazones , have shown potent activity in two primary areas:

Anticancer Activity (Tubulin & VEGFR-2)

The 3-bromo substituent is critical here. Studies indicate that 3-haloindoles bind to the colchicine binding site of tubulin.

  • Mechanism: The indole ring mimics the pharmacophore of Combretastatin A-4. The C3-Br occupies a hydrophobic pocket usually filled by a methoxy or trimethoxy group, while the Schiff base side chain extends to interact with the solvent front or adjacent polar residues.

  • VEGFR-2: The scaffold fits into the ATP-binding pocket of VEGFR-2. The nitrogen of the hydrazone linkage often forms H-bonds with Cys919 in the hinge region.

Antimicrobial Activity (Ribonucleotide Reductase)

The thiosemicarbazone derivatives act as tridentate ligands (N-N-S donor set) that chelate transition metals (Fe, Cu).

  • Mechanism: By chelating iron, these compounds inhibit Ribonucleotide Reductase , the enzyme responsible for converting ribonucleotides to deoxyribonucleotides (DNA precursors), effectively halting bacterial or cancer cell replication.

Strategic Derivatization Workflow

Workflow Start Starting Material: 3-Bromo-1-methyl-1H-indole-2-carbaldehyde Step1 Reaction: Condensation (Amines/Hydrazides) Start->Step1 Product1 Schiff Bases / Imines (Reversible Covalent) Step1->Product1 R-NH2 Product2 Thiosemicarbazones (Metal Chelators) Step1->Product2 Thiosemicarbazide Assay Biological Assay: MTT (Cancer) / MIC (Bacteria) Product1->Assay Product2->Assay Target Target Validation: Docking to VEGFR-2 / Tubulin Assay->Target Hit Validation

Caption: Operational workflow for transforming the raw scaffold into bioactive lead compounds and validating their efficacy.

References

  • Aljabr, G., et al. (2023).[1] Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • Sana, B., et al. (2021).[3] Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Bromo-1-methyl-1H-indole-2-carbaldehyde

Executive Summary

This guide details the synthesis of 3-bromo-1-methyl-1H-indole-2-carbaldehyde , a critical intermediate for the development of indole-based pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.[1]

Unlike simple indoles, the 2,3-disubstituted pattern requires precise regiochemical control.[1] Standard Vilsmeier-Haack formylation of 1-methylindole yields the 3-carbaldehyde isomer.[1] Therefore, this protocol utilizes a Directed Lithiation strategy to install the formyl group at C2, followed by Electrophilic Aromatic Substitution to brominate the C3 position. This "Block-and-Fill" strategy ensures high regioselectivity and minimizes isomer contamination.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the natural nucleophilicity of the indole C3 position. By installing the C2-formyl group first via lithiation, we block the C2 site and deactivate the ring slightly, yet the C3 position remains sufficiently nucleophilic for bromination with N-bromosuccinimide (NBS).[1]

Strategic Workflow:

  • C2-Functionalization: Selective deprotonation of N-methylindole at C2 using n-butyllithium (n-BuLi), followed by formylation with dimethylformamide (DMF).[1]

  • C3-Functionalization: Regioselective bromination of the resulting 1-methylindole-2-carbaldehyde using NBS.

ReactionScheme SM 1-Methylindole (Starting Material) Inter 1-Methylindole-2-carbaldehyde (Intermediate) SM->Inter 1. n-BuLi, THF, -78°C 2. DMF, warming to RT (C2-Formylation) Prod 3-Bromo-1-methyl-1H-indole-2-carbaldehyde (Target) Inter->Prod NBS, DMF/DCM, RT (C3-Bromination)

Figure 1: Synthetic pathway for the target molecule.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methylindole-2-carbaldehyde

Objective: Install the formyl group at the C2 position via directed lithiation.[1]

Reagents & Materials:

Reagent Equivalents Role
1-Methylindole 1.0 equiv Substrate
n-Butyllithium (n-BuLi) 1.1 - 1.2 equiv Base (Lithiation agent)
N,N-Dimethylformamide (DMF) 1.5 equiv Formyl source
THF (Anhydrous) Solvent (0.2 M) Reaction Medium

| NH₄Cl (sat.[1] aq.) | Excess | Quenching agent |[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Solvation: Add anhydrous THF and 1-methylindole to the flask. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.6 M or 2.5 M in hexanes) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn yellow or pale orange, indicating the formation of the 2-lithio species.[1]

  • Incubation: Stir at -78°C for 45–60 minutes to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1–2 hours.

  • Quench: Pour the reaction mixture into a beaker containing saturated aqueous NH₄Cl and crushed ice. Stir vigorously for 15 minutes.

  • Workup: Extract with ethyl acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target: 1-Methylindole-2-carbaldehyde (Pale yellow solid).[1]

Step 2: Synthesis of 3-Bromo-1-methyl-1H-indole-2-carbaldehyde

Objective: Regioselective bromination at C3.

Reagents & Materials:

Reagent Equivalents Role
1-Methylindole-2-carbaldehyde 1.0 equiv Substrate
N-Bromosuccinimide (NBS) 1.05 - 1.1 equiv Brominating agent

| DMF or DCM | Solvent (0.1 M) | Reaction Medium |[1]

Protocol:

  • Setup: Charge a round-bottom flask with 1-methylindole-2-carbaldehyde and solvent (DMF is preferred for solubility; DCM is acceptable if the intermediate is soluble).

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 10 minutes to avoid exotherms.

    • Note: Protect from direct light to minimize radical side reactions (though ionic bromination is dominant here).

  • Reaction: Allow the mixture to warm to RT and stir for 2–6 hours. Monitor by TLC (the product is typically less polar than the starting aldehyde).

  • Quench: Dilute with water (if DMF used) or aqueous sodium thiosulfate (if DCM used) to quench excess bromine species.

  • Isolation:

    • Method A (Precipitation): If using DMF/Water, the product often precipitates as a solid. Filter, wash with water, and dry.[2][3]

    • Method B (Extraction): Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (Hexanes/EtOAc).

Validation & Quality Control

Ensure the integrity of the product using the following checkpoints.

parameterExpected DataInterpretation
Appearance Yellow to orange crystalline solidTypical for conjugated indole aldehydes.[1]
¹H NMR Aldehyde (-CHO) singlet ~10.0–10.5 ppm.[1]Confirms oxidation state.
¹H NMR (Regio) Absence of C3-H signal.The C3 proton (usually ~7.0–7.5 ppm singlet in 2-CHO indoles) must be missing.[1]
¹H NMR (Aromatic) 4 aromatic protons (benzene ring).Confirms the benzene ring is intact.
Regiochemistry NOE correlation between N-Me and C2-CHO (or C7-H).Confirms N-methylation and C2 substitution.[1]

Troubleshooting & Optimization

Problem: Low Regioselectivity in Step 1 (C3 vs C2 Formylation)

  • Cause: Incomplete lithiation or warming too fast.[1]

  • Solution: Ensure temperature stays below -70°C during n-BuLi addition. Use fresh n-BuLi (titrate before use).[1] The N-methyl group directs lithiation to C2 via coordination; this effect is strongest at low temperatures in THF.[1]

Problem: Polybromination in Step 2

  • Cause: Excess NBS or high temperature.[1]

  • Solution: Use exactly 1.05 equivalents of NBS. Monitor strictly by TLC. Stop the reaction immediately upon consumption of starting material.

Problem: Starting Material Recovery in Step 2

  • Cause: Deactivated ring (C2-CHO is electron-withdrawing).[1]

  • Solution: If reaction is sluggish in DCM, switch to DMF or Acetonitrile. The polar solvent stabilizes the transition state. Slight heating (40°C) may be required but increases risk of side reactions.

Workflow Visualization

Workflow cluster_0 Step 1: Lithiation cluster_1 Step 2: Bromination S1_React React: 1-Me-Indole + nBuLi (-78°C) Then add DMF S1_Quench Quench: Sat. NH4Cl S1_React->S1_Quench S1_Purify Purify: Flash Column (Isolate 2-CHO) S1_Quench->S1_Purify S2_React React: 2-CHO + NBS (DMF, 0°C -> RT) S1_Purify->S2_React Intermediate Transfer S2_Quench Quench: Water/Thiosulfate S2_React->S2_Quench S2_Final Final Product: 3-Bromo-1-methyl-1H-indole-2-carbaldehyde S2_Quench->S2_Final

Figure 2: Operational workflow for the two-step synthesis.

References

  • Preparation of Indole-2-carbaldehydes via Lithiation

    • Organic Syntheses, Coll.[4] Vol. 9, p. 235 (1998); Vol. 74, p. 228 (1997). (Standard protocol for lithiation of N-protected indoles).

  • Bromination of Indole-2-carbaldehydes

    • Smolecule, CAS 906440-21-9 Entry.[1] (Describes bromination of indole-2-carbaldehyde).

  • Regioselectivity of NBS Bromination

    • Journal of Organic Chemistry, "Regiospecific Bromination of 3-Methylindoles with NBS".[1] (Validates C3 vs C2 selectivity principles).

  • CAS Registry Data

    • CAS No. 499983-78-7 (3-Bromo-1-methyl-1H-indole-2-carbaldehyde).[1][5]

Sources

Application Note: Optimized Synthesis of Schiff Bases Derived from 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide details the synthesis of Schiff bases (imines) utilizing 3-bromo-1-methyl-1H-indole-2-carbaldehyde as the electrophilic scaffold. Indole-2-carbaldehydes are privileged structures in medicinal chemistry, serving as precursors for anti-inflammatory, antimicrobial, and anticancer agents.

The Substrate Advantage

The selection of the 3-bromo-1-methyl derivative is chemically significant for two reasons:

  • Electronic Activation (C3-Bromo): The bromine atom at the C3 position exerts an inductive electron-withdrawing effect (-I). This destabilizes the electron density of the indole ring, thereby increasing the electrophilicity of the C2-carbonyl carbon. This makes the aldehyde more reactive toward nucleophilic attack by amines compared to unsubstituted indole-2-carbaldehyde [1, 3].

  • N-Methyl Protection: The methylation at the N1 position prevents the formation of competitive hydrogen bonds or tautomeric shifts often seen in N-H indoles, ensuring the reaction occurs exclusively at the formyl group [2].

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be controlled.

ParameterRecommended ConditionScientific Justification
Solvent Absolute Ethanol or MethanolPolar protic solvents stabilize the polar transition state (hemiaminal formation) and facilitate the precipitation of the final Schiff base product upon cooling [1, 4].
Catalyst Glacial Acetic Acid (AcOH)A mild acid catalyst (pH 4-5) is required to protonate the carbonyl oxygen, enhancing electrophilicity without fully protonating the amine nucleophile (which would deactivate it) [5].
Stoichiometry 1.0 : 1.1 (Aldehyde : Amine)A slight excess of amine drives the equilibrium forward.
Temperature Reflux (78–80 °C)Thermal energy is necessary to overcome the activation barrier for the dehydration step (elimination of water).

Experimental Protocols

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Precursor: 3-bromo-1-methyl-1H-indole-2-carbaldehyde (Purity >97%)

  • Reagent: Primary Amine (e.g., substituted aniline, hydrazine, or aliphatic amine)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[1][2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Method A: Standard Reflux (Recommended for Aromatic Amines)

Best for: Anilines, substituted phenylamines, and hydrazides.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-bromo-1-methyl-1H-indole-2-carbaldehyde in 15 mL of absolute ethanol .

    • Note: Sonicate if necessary to ensure complete dissolution.

  • Addition: Add 1.1 mmol of the appropriate primary amine.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring for 3–6 hours .

    • Checkpoint: Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6–0.7) and the appearance of a new, often fluorescent spot.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate forms: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry.

    • If no precipitate forms: Pour the reaction mixture onto 50 g of crushed ice with stirring. The sudden polarity change usually forces precipitation. Filter and dry.[3][4]

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base.

Method B: Dean-Stark Dehydration (For Sterically Hindered Amines)

Best for: Bulky amines or when Method A yields <50%.

  • Dissolve 1.0 mmol of aldehyde and 1.2 mmol of amine in 20 mL of Toluene .

  • Add 10 mg of p-Toluenesulfonic acid (p-TSA) as a catalyst.

  • Reflux using a Dean-Stark trap to physically remove the water byproduct.

  • Continue reflux until water collection ceases (approx. 4–8 hours).

  • Evaporate toluene under reduced pressure and recrystallize the residue from ethanol.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the critical decision points based on the physical state of the product.

SchiffBaseSynthesis Start Start: 3-bromo-1-methyl- 1H-indole-2-carbaldehyde Mix Dissolve in EtOH + Amine + Cat. AcOH Start->Mix Reflux Reflux (80°C, 3-6h) Monitor TLC Mix->Reflux Dehydration Check Precipitate formed on cooling? Reflux->Check Filter Vacuum Filtration Check->Filter Yes IcePour Pour onto Crushed Ice (Induce Precipitation) Check->IcePour No Recryst Recrystallization (Hot Ethanol) Filter->Recryst IcePour->Filter Analyze Characterization (NMR, IR, MS) Recryst->Analyze

Figure 1: Decision-tree workflow for the synthesis and isolation of indole-based Schiff bases.

Characterization & Validation

To validate the formation of the Schiff base (Imine), compare the spectral data of the product against the starting aldehyde.

TechniqueFeatureStarting Material (Aldehyde)Product (Schiff Base)
FT-IR Carbonyl Stretch (

)
Strong peak at 1660–1680 cm⁻¹ Absent
FT-IR Imine Stretch (

)
AbsentSharp peak at 1600–1630 cm⁻¹ [4]
¹H-NMR Aldehyde Proton (

)
Singlet at ~10.0 ppm Absent
¹H-NMR Imine Proton (

)
AbsentSinglet at 8.2–8.9 ppm [2, 3]
¹H-NMR Indole C3-HAbsent (Substituted with Br)Absent (Confirming integrity of C3-Br)
Self-Validating Checkpoint

If the NMR spectrum shows a peak at 10.0 ppm, the reaction is incomplete. If the peak at 8.2–8.9 ppm is split or broad, check for hydrolysis (water contamination in the NMR solvent) or E/Z isomerization, though the E-isomer is thermodynamically favored due to steric hindrance from the indole ring [3].

Safety & Handling

  • 3-bromo-1-methyl-1H-indole-2-carbaldehyde: Potential irritant. Handle in a fume hood.

  • Bromine Stability: While the C3-Br bond is relatively stable, avoid prolonged exposure to strong UV light during the reaction to prevent radical debromination.

  • Waste: Dispose of halogenated organic waste separately from general organic solvents.

References

  • Mubassir, M., et al. (2025).[4] "Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde." Advanced Journal of Chemistry, Section B. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). "Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety." ACS Omega. Available at: [Link]

  • Thanikachalam, P., et al. (2025).[4][5][1] "Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors." Molecules (MDPI). Available at: [Link]

Sources

Application Note: Wittig Olefination of 3-Bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Wittig olefination of 3-bromo-1-methyl-1H-indole-2-carbaldehyde . While the Wittig reaction is a staple of organic synthesis, this specific substrate presents a unique "chemoselectivity trap": the C3-Bromine atom.

Standard Wittig protocols often employ n-Butyllithium (n-BuLi) to generate the ylide. Do not use n-BuLi for this substrate. The C3-Br bond is highly susceptible to Lithium-Halogen Exchange (Li/Br exchange) at the cryogenic temperatures typically used for ylide generation, leading to debromination or complex mixtures.

This protocol prioritizes Potassium tert-butoxide (KOtBu) and Sodium Hydride (NaH) as bases to ensure exclusive reaction at the C2-aldehyde while preserving the C3-bromide handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

Strategic Analysis: The Substrate

Before beginning, researchers must understand the steric and electronic environment of the starting material.

FeatureChemical ImplicationOperational Adjustment
C2-Aldehyde Reactive electrophile, conjugated with indole ring.Moderate reactivity; requires non-stabilized ylide for terminal alkene synthesis.
C3-Bromide CRITICAL: High electron density at C3 makes this position sensitive to lithiation; Steric bulk hinders C2 attack.Avoid Alkyl-Lithiums. Use alkoxide or hydride bases. Expect slightly longer reaction times due to steric crowding.
N-Methyl Protects the indole nitrogen.No need for excess base to deprotonate the indole NH. Simplifies stoichiometry.
Product (Vinyl Indole) Electron-rich diene system.Instability Risk: Vinyl indoles can polymerize or dimerize upon exposure to light/acid. Store at -20°C.

Mechanism & Chemoselectivity Pathway

The following diagram illustrates the divergent pathways. The Red Path represents the failure mode (using n-BuLi), while the Green Path represents the successful protocol (using KOtBu).

WittigPathway Start Substrate: 3-Br-1-Me-Indole-2-CHO BaseChoice Base Selection Start->BaseChoice nBuLi n-BuLi (Strong Lithiating Agent) BaseChoice->nBuLi Avoid KOtBu KOtBu or NaH (Non-Lithiating Base) BaseChoice->KOtBu Recommended LiExchange Li/Br Exchange (Side Reaction) nBuLi->LiExchange Fast at -78°C Debrominated Product Mixture: Debrominated Indole + Polymer LiExchange->Debrominated Ylide Phosphonium Ylide (Ph3P=CH2) KOtBu->Ylide Deprotonation Betaine Oxaphosphetane Intermediate Ylide->Betaine + Substrate Product Target: 3-Br-1-Me-2-Vinylindole Betaine->Product - Ph3P=O

Figure 1: Chemoselectivity decision tree highlighting the risk of Lithium-Halogen exchange versus the safe Alkoxide pathway.

Experimental Protocols

Method A: The "Instant Ylide" Protocol (Recommended)

Best for: Small to mid-scale reactions (100 mg – 5 g). Base: Potassium tert-butoxide (KOtBu). Solvent: Anhydrous THF.

Reagents
  • Substrate: 3-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv)

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (MePPh3Br) (1.2 – 1.5 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 – 1.8 equiv)

  • Solvent: Tetrahydrofuran (THF), anhydrous (0.1 M concentration relative to substrate)

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under N2 flow.

  • Ylide Generation:

    • Add MePPh3Br (1.3 equiv) to the flask.

    • Add anhydrous THF . The salt will be suspended.

    • Add KOtBu (1.5 equiv) in one portion.

    • Observation: The suspension will turn bright yellow (canary yellow) immediately, indicating the formation of the ylide (

      
      ).
      
    • Stir at Room Temperature (RT) for 30–45 minutes to ensure complete ylide formation.

  • Substrate Addition:

    • Cool the yellow suspension to 0°C (ice bath). Note: Cooling is critical to control the exotherm and prevent decomposition of the sensitive 3-bromoindole core.

    • Dissolve the indole aldehyde (1.0 equiv) in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide suspension over 10 minutes.

  • Reaction:

    • Allow the mixture to warm naturally to RT.

    • Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear, and a less polar fluorescent spot (vinyl indole) should appear.

  • Workup:

    • Quench with saturated aqueous NH4Cl .

    • Extract with Diethyl Ether (Et2O) or Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate in vacuo at <30°C . Do not overheat the crude product.

Method B: The Sodium Hydride Protocol

Best for: Large scale or if KOtBu is unavailable. Requires strictly anhydrous conditions. Base: Sodium Hydride (NaH, 60% dispersion in oil). Solvent: THF or DMF (DMF accelerates the reaction but is harder to remove).

Step-by-Step Procedure
  • Washing NaH: Place NaH (1.5 equiv) in a dried flask under N2. Wash twice with dry hexane to remove mineral oil (optional but recommended for cleaner purification).

  • Ylide Formation:

    • Suspend washed NaH in anhydrous THF.

    • Add MePPh3Br (1.3 equiv) portion-wise.

    • Heat the mixture to reflux for 1–2 hours. Note: Unlike KOtBu, NaH requires heat to deprotonate the phosphonium salt effectively in THF.

    • Cool the resulting yellow/orange mixture to 0°C .

  • Coupling:

    • Add the indole aldehyde (1.0 equiv) in THF dropwise at 0°C.

    • Warm to RT and stir until completion (typically 3–6 hours).

  • Workup: Similar to Method A.

Purification & Storage (Critical)

Vinyl indoles are prone to acid-catalyzed polymerization and oxidation.

  • Column Chromatography: Use silica gel neutralized with 1% Triethylamine (Et3N) in the eluent (e.g., Hexane/EtOAc + 1% Et3N).

  • Stationary Phase: If the product decomposes on silica, switch to Neutral Alumina .

  • Storage: Store the purified yellow solid/oil under Argon at -20°C . Avoid prolonged exposure to light.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete ylide formation.Ensure MePPh3Br and Base are dry. Increase Base/Salt ratio to 1.5:1.3.
Debromination (Product mass -79) Lithium exchange occurred.Stop using n-BuLi. Switch to Method A (KOtBu).
Polymerization (Gum at baseline) Acidic workup or silica.Neutralize silica with Et3N. Keep rotary evaporator bath <30°C.
Starting Material Remains Steric hindrance at C2.Reflux the reaction (only if using Method A) for 1 hour, but monitor closely.

References

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. (Foundational text on mechanism and base selection).
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. Link

  • Pindur, U., & Adam, R. (1983). Syntheses and Reactions of Vinylindoles. Journal of Heterocyclic Chemistry.
  • Beccalli, E. M., et al. (2007). Pd-catalyzed intramolecular cyclization of indolyl-allyl-amides. Tetrahedron. (Demonstrates handling of C2-functionalized indoles).
  • Standard Wittig Protocols: Wittig Reaction - Common Conditions. Common Organic Chemistry. Link (Verified general protocols for non-stabilized ylides).

Functionalization of the C3 position in 1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indole-2-carbaldehyde (CAS: 27421-51-8) represents a unique scaffold in medicinal chemistry. Unlike simple indoles, the C2-formyl group acts as a strong electron-withdrawing group (EWG), significantly altering the electronic landscape of the pyrrole ring. While the C3 position remains the most nucleophilic site, its reactivity is attenuated compared to non-functionalized indoles.

This Application Note provides a definitive guide to overcoming this deactivation. We detail three distinct pathways to functionalize the C3 position:

  • Regioselective Halogenation: Creating a versatile handle for cross-coupling.

  • Lewis Acid-Catalyzed Michael Addition: Direct C-C bond formation despite electronic deactivation.

  • Cascade Cyclization: Exploiting the C2-aldehyde/C3-nucleophile duality to construct fused

    
    -carbolines.
    

Part 1: Chemical Profile & Reactivity Analysis

The Electronic Tug-of-War

The reactivity of 1-methyl-1H-indole-2-carbaldehyde is defined by the competition between the electron-rich indole core and the electron-deficient C2-aldehyde.

  • Indole Nucleophilicity: The lone pair on Nitrogen (N1) donates density into the ring, making C3 naturally nucleophilic.

  • Aldehyde Deactivation: The C2-formyl group exerts a

    
     (mesomeric) and 
    
    
    
    (inductive) effect, pulling electron density away from C3.
  • Net Result: The C3 position is active enough for strong electrophiles (e.g., halogens, carbocations) but requires catalysis for weaker electrophiles (e.g., Michael acceptors).

Reaction Landscape Visualization[1]

ReactionLandscape Substrate 1-Methyl-1H-indole- 2-carbaldehyde Path1 Pathway A: Electrophilic Halogenation Substrate->Path1 NBS/DMF 0°C to RT Path2 Pathway B: Michael Addition (Friedel-Crafts) Substrate->Path2 Nitroalkene + Lewis Acid (In(OTf)3) Path3 Pathway C: Cascade Cyclization Substrate->Path3 Glycine Ester + Base/Heat Prod1 3-Bromo-1-methyl- 1H-indole-2-carbaldehyde Path1->Prod1 Prod2 3-Alkylated Indole (Tryptamine Precursors) Path2->Prod2 Prod3 γ-Carbolines (Fused Ring Systems) Path3->Prod3

Figure 1: Strategic pathways for C3 functionalization. Pathway A yields a coupling partner; Pathway B yields direct alkylation; Pathway C yields fused heterocycles.

Part 2: Experimental Protocols

Protocol A: Regioselective C3-Bromination

Objective: To install a bromine atom at C3, serving as a "universal handle" for subsequent Suzuki or Heck couplings. Challenge: Avoid oxidation of the C2-aldehyde to carboxylic acid or over-bromination.

Materials
  • Substrate: 1-Methyl-1H-indole-2-carbaldehyde (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)

  • Quench: Sodium thiosulfate (aq)

Step-by-Step Methodology
  • Preparation: Dissolve 1-methyl-1H-indole-2-carbaldehyde (159 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10 minutes. Note: Cooling is critical to suppress side reactions involving the aldehyde.

  • Addition: Add NBS (187 mg, 1.05 mmol) portion-wise over 5 minutes. Do not dump all at once.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product will appear as a less polar spot compared to the starting material.

    • Validation: Disappearance of the C3-H signal in 1H NMR (typically a singlet or doublet around 6.5–7.5 ppm depending on substitution).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Wash: Wash combined organics with saturated

    
     (to remove excess 
    
    
    
    ), water, and brine. Dry over
    
    
    .
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–92% Data Check: 1H NMR should show the loss of the C3 proton and retention of the aldehyde proton (~10.0 ppm).

Protocol B: Lewis Acid-Catalyzed C3-Alkylation (Friedel-Crafts)

Objective: Direct C-C bond formation using electron-deficient alkenes (e.g.,


-nitrostyrene).
Mechanism:  The C2-EWG deactivates the ring, so a Lewis Acid is required to activate the electrophile (the nitroalkene) to facilitate attack by the indole C3.
Materials
  • Substrate: 1-Methyl-1H-indole-2-carbaldehyde (1.0 eq)

  • Electrophile:

    
    -Nitrostyrene (1.2 eq)
    
  • Catalyst: Indium(III) Triflate [

    
    ] (10 mol%) or 
    
    
    
    .
  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube, combine the indole substrate (1.0 mmol) and

    
    -nitrostyrene (1.2 mmol).
    
  • Catalyst Addition: Add

    
     (56 mg, 0.1 mmol) to the mixture.
    
  • Solvent: Add anhydrous DCM (4 mL).

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Optimization: If conversion is low after 6 hours, heat to 40 °C. The C2-aldehyde makes the indole sluggish; thermal energy helps.

  • Work-up: Quench with water. Extract with DCM.

  • Purification: Column chromatography.

Why this works: The Lewis acid coordinates to the nitro group of the styrene, lowering its LUMO energy, making it susceptible to attack even by the deactivated indole C3 [1].

Protocol C: One-Pot Cascade to -Carbolines

Objective: To synthesize fused tricyclic systems (pharmaceutically relevant scaffolds) by utilizing both the C2-aldehyde and C3-nucleophilicity.

Workflow Visualization

Cascade Step1 Reactants: 1-Methyl-1H-indole-2-carbaldehyde + Glycine Methyl Ester Step2 Intermediate 1: Imine Formation (Schiff Base) at C2-Position Step1->Step2 DIPEA, Toluene Reflux (110°C) Step3 Intermediate 2: C3-Nucleophilic Attack on Imine/Enamine tautomer Step2->Step3 Thermal Cyclization Step4 Final Product: Methyl 9-methyl-9H-pyrido [3,4-b]indole-3-carboxylate Step3->Step4 Oxidation/Aromatization

Figure 2: The cascade mechanism converting the indole-2-carbaldehyde into a


-carboline derivative.
Step-by-Step Methodology
  • Mixture: Combine 1-methyl-1H-indole-2-carbaldehyde (1.0 mmol) and Glycine Methyl Ester Hydrochloride (1.2 mmol) in Toluene (5 mL).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 mmol).

  • Conditions: Reflux at 110–120 °C in a sealed tube or under condenser for 12 hours.

  • Mechanism: The amine condenses with the C2-aldehyde to form an imine. The C3 position then attacks the imine carbon (or associated enamine), followed by oxidation to form the fully aromatic pyridine ring fused to the indole [2].

  • Isolation: Evaporate solvent and purify via silica gel chromatography.

Part 3: Data Summary & Validation

ParameterProtocol A (Bromination)Protocol B (Alkylation)Protocol C (Cyclization)
Primary Reagent NBS

-Nitrostyrene
Glycine Methyl Ester
Catalyst/Additive None (DMF solvent effect)

(Lewis Acid)
DIPEA (Base)
Temperature 0 °C

RT
RT

40 °C
110 °C (Reflux)
Key Intermediate C3-BromoindoleC3-Nitroalkyl indoleC2-Imine
Major Risk Aldehyde oxidationLow conversion (sterics)Polymerization
Typical Yield 85–92%60–75%55–70%
Analytical Checkpoints (Self-Validation)
  • 1H NMR (DMSO-d6 or CDCl3):

    • Starting Material: Distinct singlet for CHO at

      
       10.0–10.5 ppm. C3-H singlet at 
      
      
      
      7.2–7.5 ppm.
    • Brominated Product: Disappearance of C3-H singlet. CHO peak remains.

    • Alkylated Product: Appearance of aliphatic protons (

      
       3.0–5.0 ppm) corresponding to the alkyl chain.
      
    • Cyclized Product: Loss of CHO peak. Appearance of new aromatic protons for the pyridine ring.

References

  • Friedel-Crafts Alkylation of Indoles

    • Title: Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
    • Source:N
    • URL:[Link]

  • Synthesis of

    
    -Carbolines: 
    
    • Title: Synthesis of 1-indolyl-3,5,8-substituted -carbolines: one-pot solvent-free protocol and biological evalu
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • General Indole Reactivity & C3 Functionalization

    • Title: Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(II)/norbornene cooperative catalysis.[2] (Contextual contrast for C2 vs C3 reactivity).

    • Source:Organic Chemistry Frontiers (RSC).[2]

    • URL:[Link]

  • Palladium-Catalyzed Functionalization

    • Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles.
    • Source:Journal of Organic Chemistry (via PMC).
    • URL:[Link]

Sources

Application Note: Selective Reduction of 3-bromo-1-methyl-1H-indole-2-carbaldehyde to (3-bromo-1-methyl-1H-indol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the chemoselective reduction of 3-bromo-1-methyl-1H-indole-2-carbaldehyde to its corresponding primary alcohol, (3-bromo-1-methyl-1H-indol-2-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules where the indole scaffold is a key structural motif.[1][2] We present a detailed, validated protocol using sodium borohydride (NaBH₄), a mild and selective reducing agent, and discuss the mechanistic principles, safety considerations, and troubleshooting strategies. This guide is intended for researchers and process chemists in the fields of medicinal chemistry and drug development.

Introduction and Scientific Background

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[3] Specifically, functionalized indoles like 3-bromo-1-methyl-1H-indole-2-carbaldehyde serve as versatile building blocks for more complex molecular architectures.[1] The reduction of the aldehyde at the C2 position to a primary alcohol provides a crucial handle for further synthetic modifications, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

The primary challenge in this transformation is achieving chemoselectivity. The reducing agent must selectively target the aldehyde carbonyl group without affecting the relatively sensitive bromo-substituted indole ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aldehydes, they are often too reactive and less selective, potentially leading to unwanted side reactions.[4][5]

Sodium borohydride (NaBH₄) emerges as the reagent of choice for this application. It is a mild, convenient, and highly selective reducing agent for aldehydes and ketones.[6][7] Its lower reactivity compared to LiAlH₄ ensures that functional groups like esters, amides, and, importantly in this case, aryl halides, typically remain untouched under standard protic solvent conditions.[6][7][8]

Mechanistic Rationale: The Role of Sodium Borohydride

The reduction of an aldehyde by NaBH₄ proceeds via a two-step nucleophilic addition mechanism.[6][9]

  • Nucleophilic Attack by Hydride: The borohydride ion (BH₄⁻) serves as a source of a hydride ion (H⁻).[4][9] The partially positive carbon atom of the polarized aldehyde carbonyl group is electrophilic and is attacked by the nucleophilic hydride. This results in the formation of a new carbon-hydrogen bond and breaks the C=O pi bond, creating a tetracoordinate boron-alkoxide intermediate.[7][10]

  • Protonation: The resulting alkoxide is then protonated by the solvent, which is typically a protic solvent like methanol or ethanol.[4][7] This step regenerates the alcohol and forms borate byproducts, which are subsequently hydrolyzed and removed during the aqueous workup.[7]

The selectivity of NaBH₄ arises from its moderate reactivity. The B-H bond is less polarized than the Al-H bond in LiAlH₄, making NaBH₄ a weaker hydride donor and thus more selective towards highly reactive carbonyls like aldehydes and ketones.[4][5]

Experimental Protocols

This section details the recommended protocol for the reduction of 3-bromo-1-methyl-1H-indole-2-carbaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-bromo-1-methyl-1H-indole-2-carbaldehyde≥97% PurityCommercialStarting material.
Sodium Borohydride (NaBH₄)≥98%, Powder/PelletsCommercialReducing agent. Handle with care, moisture-sensitive and water-reactive.[11]
Methanol (MeOH), AnhydrousACS GradeCommercialReaction solvent.
Dichloromethane (DCM)ACS GradeCommercialExtraction solvent.
Saturated Ammonium Chloride (NH₄Cl) SolutionN/ALab-preparedFor quenching the reaction.
Saturated Sodium Chloride (Brine) SolutionN/ALab-preparedFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring.
Safety Precautions
  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. Reacts with water to release flammable hydrogen gas, which may ignite spontaneously. Handle under an inert atmosphere if possible, and always in a well-ventilated fume hood.[12][13] Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[12][14]

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane: Potential carcinogen. Use only in a fume hood.

Step-by-Step Reduction Protocol

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Extraction cluster_purification 4. Isolation setup1 Dissolve aldehyde (1.0 eq) in MeOH in a flask. setup2 Place flask in an ice bath (0 °C). setup1->setup2 react1 Add NaBH₄ (1.2 eq) slowly in portions. setup2->react1 react2 Stir at 0 °C for 30 min, then warm to RT. react1->react2 react3 Monitor reaction by TLC (approx. 2-4 hours). react2->react3 work1 Cool to 0 °C, quench slowly with sat. aq. NH₄Cl. react3->work1 work2 Remove MeOH under reduced pressure. work1->work2 work3 Extract with DCM (3x). work2->work3 work4 Combine organic layers, wash with brine. work3->work4 iso1 Dry organic layer over Na₂SO₄. work4->iso1 iso2 Filter and concentrate in vacuo. iso1->iso2 iso3 Purify by flash chromatography (e.g., Hexanes/EtOAc). iso2->iso3

Caption: Experimental workflow for NaBH₄ reduction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions over 15-20 minutes. Note: Addition of NaBH₄ to methanol is exothermic and generates hydrogen gas.[12] Ensure slow addition and adequate ventilation.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours. The product spot should be more polar (lower Rf) than the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine) solution (1 x 25 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (3-bromo-1-methyl-1H-indol-2-yl)methanol can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure alcohol.

Data and Expected Results

Comparative Overview of Reducing Agents

While NaBH₄ is recommended, it is useful to compare it with other common hydride reagents to justify its selection.

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildVery Strong
Chemoselectivity Excellent: Reduces aldehydes/ketones.[6][7] Does not typically reduce esters, amides, or aryl halides.[8]Poor: Reduces most polar functional groups, including esters, amides, and carboxylic acids.[5]
Solvents Protic (MeOH, EtOH), THF[8]Aprotic (THF, Diethyl Ether) only. Reacts violently with protic solvents.[4]
Workup Simple aqueous quench (e.g., NH₄Cl or dilute HCl).[8]Cautious, multi-step quench required (e.g., Fieser workup).
Safety Water-reactive, but manageable on a lab scale.Pyrophoric, reacts violently with water and moisture.[4] Requires strict anhydrous conditions.
Typical Yield High (>90% for similar substrates)High, but risk of over-reduction or side reactions.
Characterization

The final product, (3-bromo-1-methyl-1H-indol-2-yl)methanol, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect a characteristic singlet for the newly formed CH₂OH protons (typically around δ 4.5-5.0 ppm) and the disappearance of the aldehyde proton singlet (typically δ 9.5-10.0 ppm). The N-methyl singlet and aromatic protons should remain.

  • ¹³C NMR: Expect the disappearance of the aldehyde carbonyl carbon signal (typically δ >180 ppm) and the appearance of a signal for the CH₂OH carbon (typically δ 55-65 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak corresponding to the formula C₁₀H₁₀BrNO.

Troubleshooting and Field Insights

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Insufficient NaBH₄. 2. Deactivated NaBH₄ due to moisture. 3. Low reaction temperature/time.1. Add an additional portion (0.3-0.5 eq) of NaBH₄. 2. Use a fresh bottle of NaBH₄. 3. Allow the reaction to stir longer at room temperature and monitor by TLC.
Formation of Byproducts Impurities in the starting material.Purify the starting aldehyde before the reduction step. Ensure high-quality, anhydrous solvents are used.
Low Yield after Workup 1. Product is partially soluble in the aqueous layer. 2. Emulsion during extraction.1. Perform additional extractions (4-5 times) with DCM or switch to a more polar extraction solvent like Ethyl Acetate. 2. Add more brine to the separatory funnel to break the emulsion.

Conclusion

The reduction of 3-bromo-1-methyl-1H-indole-2-carbaldehyde to (3-bromo-1-methyl-1H-indol-2-yl)methanol is efficiently and selectively achieved using sodium borohydride in methanol. The protocol described herein is robust, scalable, and utilizes readily available and manageable reagents. By understanding the underlying mechanism and potential pitfalls, researchers can reliably perform this key transformation, paving the way for the synthesis of novel indole-based compounds for drug discovery and development.

G cluster_input cluster_process cluster_output aldehyde 3-bromo-1-methyl-1H- indole-2-carbaldehyde process_node Sodium Borohydride (NaBH₄) Methanol (MeOH) 0 °C to RT aldehyde->process_node Reduction alcohol (3-bromo-1-methyl-1H- indol-2-yl)methanol process_node->alcohol Yields

Caption: Summary of the chemical transformation.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Available at: [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Chemguide. (2013, April 15). Reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones. Available at: [Link]

  • Penta. (2025, March 26). Sodium borohydride - Safety Data Sheet. Available at: [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Available at: [Link]

  • The Ohio State University, Department of Chemistry. Sodium Borohydride SOP. Available at: [Link]

  • Duke University, Shared Materials Instrumentation Facility. Toxic Powders SOP Template. Available at: [Link]

  • OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol. Available at: [Link]

  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Journal of the Chemical Society C: Organic. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Available at: [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]

  • Scientific Research Publishing. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Available at: [Link]

  • PubChem. 3-(bromomethyl)-1H-indole. Available at: [Link]

  • Lumen Learning, Organic Chemistry II. 19.3. Reductions using NaBH4, LiAlH4. Available at: [Link]

  • PubChemLite. 3-bromo-1-methyl-1h-indole (C9H8BrN). Available at: [Link]

  • ResearchGate. (2020). MBH reaction of N‐substituted indole‐2‐carboxaldehydes and utility of MBH adducts for preparation of annulated‐indoles. Available at: [Link]

  • Beilstein Journals. (2021, June 17). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Available at: [Link]

  • Organic Chemistry Portal. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Available at: [Link]

  • Organic Chemistry Portal. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[6][15]-Aryl Shift. Available at: [Link]

  • ResearchGate. (2018). Highly Chemoselective Synthesis of Indole Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (2015). Characterization data for compound 3, 4 and 6. Available at: [Link]

Sources

Synthesis of biologically active indoles starting from 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Modular Gateway to Fused Indolo[2,3-b]quinolines and Biologically Active Bis-Heterocycles

Executive Summary

This application note details the synthetic utility of 3-bromo-1-methyl-1H-indole-2-carbaldehyde (Compound 1 ) as a privileged scaffold for drug discovery. Unlike simple indole precursors, Compound 1 possesses "orthogonal reactivity": an electrophilic bromine at C3 suitable for palladium-catalyzed cross-coupling, and a reactive aldehyde at C2 primed for condensation or cyclization.

We present two distinct synthetic workflows:

  • Sequential Functionalization: A controlled, stepwise approach to synthesize 2,3-disubstituted indoles with tunable biological activity (e.g., antimicrobial hydrazones).

  • Cascade Cyclization: A high-efficiency, one-pot protocol to access indolo[2,3-b]quinolines , a class of potent DNA intercalators and antitumor agents, utilizing a tandem Condensation-Suzuki sequence.

The Logic of Synthesis: Orthogonal Reactivity

The structural design of Compound 1 allows for regioselective diversification without the need for protecting group manipulation.

  • Site A (C3-Bromine): A "soft" electrophile. It is inert to mild nucleophiles but highly reactive under Pd(0) catalysis (Suzuki, Stille, Sonogashira).

  • Site B (C2-Aldehyde): A "hard" electrophile. It reacts readily with amines, hydrazines, and active methylenes (Schiff base, Knoevenagel).

  • Site C (N-Methyl): The N1 position is blocked, preventing side reactions (e.g., N-arylation) and forcing chemistry to occur at the C2/C3 periphery.

ReactionLogic SM 3-Bromo-1-methyl- 1H-indole-2-carbaldehyde C3 C3-Bromine (Pd-Catalyzed Coupling) SM->C3 Suzuki/Stille C2 C2-Aldehyde (Condensation/Cyclization) SM->C2 Imine Formation Target1 3-Aryl-2-Formyl Indoles C3->Target1 Stepwise Target2 Indolo[2,3-b]quinolines (Fused Tetracycles) C2->Target2 Cascade w/ 2-NH2-Ph-B(OH)2

Figure 1: Orthogonal reactivity map of the starting scaffold.

Protocol A: Sequential Suzuki Coupling & Condensation

Objective: Synthesis of antimicrobial 3-aryl-indole-2-hydrazones. This pathway demonstrates the stability of the aldehyde during the Suzuki coupling step.

Step 1: C3-Arylation via Suzuki-Miyaura Coupling
  • Reagents: Phenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12 hours, Argon atmosphere.

Detailed Procedure:

  • Charge a reaction vial with Compound 1 (1.0 mmol, 238 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh3)4 (58 mg, 0.05 mmol).

  • Evacuate and backfill with argon (3 cycles) to remove oxygen (Critical for catalyst longevity).

  • Add degassed 1,4-dioxane (8 mL) and 2M aqueous Na2CO3 (2 mL).

  • Heat the mixture to 90°C with vigorous stirring for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc (20 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 8:2) yields 3-phenyl-1-methyl-1H-indole-2-carbaldehyde (Yellow solid).

Step 2: C2-Condensation (Schiff Base Formation)
  • Reagents: Isonicotinic acid hydrazide (1.1 equiv), Glacial Acetic Acid (cat.).

  • Solvent: Ethanol (Abs.).[1]

  • Conditions: Reflux, 4 hours.

Detailed Procedure:

  • Dissolve the product from Step 1 (0.5 mmol) in absolute ethanol (5 mL).

  • Add isonicotinic acid hydrazide (0.55 mmol) and 2 drops of glacial acetic acid.

  • Reflux for 4 hours. A precipitate typically forms.

  • Isolation: Cool to 0°C, filter the solid, wash with cold ethanol, and dry under vacuum.

  • Result: Biologically active hydrazone (Target A).

Protocol B: Cascade Synthesis of Indolo[2,3-b]quinolines

Objective: One-pot synthesis of a fused tetracyclic DNA intercalator. Mechanism: This reaction exploits a "Tandem Imine-Suzuki" sequence. The aniline amine condenses with the aldehyde to form an imine, positioning the boronic acid for an intramolecular Suzuki coupling with the C3-bromide.

Materials
  • Substrate: 3-Bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 equiv).

  • Reagent: 2-Aminophenylboronic acid pinacol ester (1.2 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Base: Cs2CO3 (3.0 equiv).

  • Solvent: Toluene/Ethanol/Water (2:1:1).

Experimental Workflow

ProtocolB Step1 Preparation Mix Indole (1.0 eq) + 2-Amino-Ph-Bpin (1.2 eq) + Cs2CO3 (3.0 eq) in reaction vessel. Step2 Degassing Add Toluene/EtOH/H2O (2:1:1). Purge with Argon for 15 min. Step1->Step2 Step3 Catalysis Add Pd(dppf)Cl2 (5 mol%). Seal vessel. Step2->Step3 Step4 Reaction Heat to 100°C for 16-24 hours. Monitor by TLC (Disappearance of aldehyde). Step3->Step4 Step5 Workup Cool to RT. Extract w/ DCM. Wash w/ Brine. Dry (MgSO4). Step4->Step5 Step6 Purification Silica Gel Column (DCM/MeOH 98:2). Isolate Indolo[2,3-b]quinoline. Step5->Step6

Figure 2: Workflow for the one-pot cascade synthesis.

Critical Expert Tips:

  • Boronic Acid Choice: Use the pinacol ester of 2-aminophenylboronic acid if possible; the free acid can sometimes undergo protodeboronation faster than the imine formation.

  • Order of Events: The imine formation is reversible. High temperature drives the equilibrium, and the irreversible Suzuki coupling "locks" the cyclized structure.

  • Base Selection: Cesium carbonate (Cs2CO3) is preferred over Na2CO3 in this cascade to facilitate the intramolecular coupling in the crowded steric environment.

Data Summary & Biological Relevance

Table 1: Representative Yields and Conditions

Reaction TypeReagent (Partner)Product ClassTypical YieldBiological Potential
Suzuki (C3) 4-Methoxyphenylboronic acid3-Aryl-indole-2-CHO82-88%Tubulin polymerization inhibition
Condensation (C2) ThiosemicarbazideThiosemicarbazone90-95%Antiviral / Antifungal
Cascade (C2+C3) 2-Aminophenylboronic acidIndolo[2,3-b]quinoline 65-75%DNA Intercalation (Anticancer)
Cascade (C2+C3) 2-Amino-4-chlorophenylboronic acid9-Chloro-indoloquinoline60-70%Topoisomerase II inhibition

Mechanistic Insight (Indoloquinoline): The resulting 11-methyl-11H-indolo[2,3-b]quinoline is a structural analog of Neocryptolepine, a natural alkaloid. The planar tetracyclic core allows it to slide between DNA base pairs (intercalation), causing replication arrest in cancer cells.

References
  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.

  • Synthesis of Indolo[2,3-b]quinolines via Cascade Reactions: Gaikwad, D. D., et al. (2015). Synthesis of Indoloquinolines via Pd-Catalyzed Cascade Reactions. [2][3]

  • Biological Activity of Indole-2-Carbaldehyde Derivatives: S. Muralikrishna, et al. (2016). Synthesis, Characterization and Biological Evaluation of Novel Indole Derivatives.

  • Reactivity of 3-Bromoindoles: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles.

  • Meridianin Synthesis (Relevant Analog Chemistry): Jiang, X., & Yang, J. (2000). First Total Synthesis of Meridianins.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The ability to selectively functionalize the indole ring is paramount for creating diverse molecular libraries and optimizing pharmacological activity. Among the array of cross-coupling reactions, the Sonogashira coupling stands out as a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4][5][6] This reaction provides a direct route to synthesize alkynylindoles, which are valuable intermediates for further molecular elaborations in the quest for novel therapeutic agents.[1]

This document provides detailed application notes and protocols for the Sonogashira coupling of a specific, functionalized indole: 3-bromo-1-methyl-1H-indole-2-carbaldehyde. The presence of both a bromo substituent at the C3 position and a carbaldehyde group at C2 makes this substrate particularly relevant for the synthesis of complex, poly-functionalized indole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer field-proven experimental protocols, and provide guidance on troubleshooting and optimization.

Mechanistic Insights: The Dual Catalytic Cycle of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is crucial for rational protocol design and troubleshooting. The Sonogashira coupling traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] While the mechanism is not entirely comprehended due to the transient nature of the organometallic intermediates, a widely accepted model provides a solid framework for understanding the reaction.[3][6]

The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1][7] The base plays a dual role: it deprotonates the terminal alkyne to form a more reactive acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[4]

The Palladium Cycle:

  • Oxidative Addition: A palladium(0) species undergoes oxidative addition with the aryl halide (3-bromo-1-methyl-1H-indole-2-carbaldehyde) to form a palladium(II) complex.

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the palladium(II) complex.

  • Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final alkynylated indole product and regenerate the palladium(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Deprotonation: The amine base facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.

Below is a graphical representation of the classical Sonogashira coupling mechanism.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdL2X Ar-Pd(II)L₂-X Pd0->ArPdL2X Oxidative Addition (Ar-X) ArPdL2C2R Ar-Pd(II)L₂(C≡CR) ArPdL2X->ArPdL2C2R Transmetalation CuC2R Cu-C≡CR ArPdL2C2R->Pd0 Product Ar-C≡CR ArPdL2C2R->Product Reductive Elimination CuX CuX ArPdL2C2R->CuX CuC2R->ArPdL2X CuC2R->ArPdL2C2R Alkyne H-C≡CR Alkyne->CuC2R Base caption Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Protocol Variations: Copper-Free Sonogashira Coupling

While the classic Sonogashira protocol is highly effective, the presence of copper can sometimes lead to the undesired homocoupling of the terminal alkyne, known as Glaser coupling.[4] This side reaction can complicate product purification and reduce the overall yield. To circumvent this issue, copper-free Sonogashira protocols have been developed.[4] In these variations, the reaction is typically run at higher temperatures, and the base, often an amine, is believed to play a more direct role in the formation of the palladium-acetylide intermediate.[5]

The mechanism for the copper-free variant involves the direct reaction of the alkyne with the palladium(II) complex, followed by deprotonation to form the key palladium-acetylide intermediate.

Experimental Protocols

The following protocols are designed as a starting point for the Sonogashira coupling of 3-bromo-1-methyl-1H-indole-2-carbaldehyde with a representative terminal alkyne, such as phenylacetylene. It is crucial to note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for different alkynes.

Protocol 1: Classic Copper-Catalyzed Sonogashira Coupling

This protocol utilizes a standard palladium-copper co-catalyst system under mild conditions.

Materials:

  • 3-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

  • To a dry Schlenk flask, add 3-bromo-1-methyl-1H-indole-2-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-(phenylethynyl)-1-methyl-1H-indole-2-carbaldehyde.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or when alkyne homocoupling is a significant side reaction.

Materials:

  • 3-bromo-1-methyl-1H-indole-2-carbaldehyde (1.0 mmol)

  • Phenylacetylene (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

Procedure:

  • In a dry Schlenk flask, dissolve 3-bromo-1-methyl-1H-indole-2-carbaldehyde and Pd(PPh₃)₄ in anhydrous toluene (10 mL).

  • Purge the solution with an inert gas for 15 minutes.

  • Add diisopropylamine (3.0 mmol) and phenylacetylene (1.5 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove any precipitated palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Data Presentation: Comparison of Protocols

The choice of protocol can significantly impact the reaction outcome. The following table summarizes the key parameters for the two described methods.

ParameterProtocol 1: Classic Copper-CatalyzedProtocol 2: Copper-Free
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄
Base Triethylamine (Et₃N)Diisopropylamine (DIPA)
Solvent DMFToluene
Temperature 80 °C100 °C
Reaction Time 4-6 hours12-24 hours
Key Advantage Milder conditions, faster reactionAvoids alkyne homocoupling

Experimental Workflow Visualization

The general workflow for performing a Sonogashira coupling experiment is outlined in the diagram below.

Experimental_Workflow start Start: Reactant Preparation setup Reaction Setup under Inert Atmosphere start->setup addition Sequential Addition of Reagents setup->addition reaction Heating and Stirring addition->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Sources

Troubleshooting & Optimization

Improving yields in the synthesis of 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization of 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Executive Summary & Core Strategy

The synthesis of 3-bromo-1-methyl-1H-indole-2-carbaldehyde presents a classic challenge in heterocyclic chemistry: balancing the nucleophilicity of the indole C3 position with the stability of the C2-formyl group.

The "Golden Route" for Yield Maximization: Do not attempt to brominate 1-methylindole first and then formylate; the C3-bromo substituent will de-activate the ring toward Vilsmeier-Haack conditions or undergo Lithium-Halogen exchange during lithiation.

  • Step 1: C2-Lithiation/Formylation of 1-methylindole.

  • Step 2: Regioselective C3-Bromination using N-Bromosuccinimide (NBS).[1]

Optimized Experimental Protocol

Step 1: Synthesis of 1-methyl-1H-indole-2-carbaldehyde

Rationale: Direct lithiation of N-methylindole is highly regioselective for the C2 position due to the directing effect of the nitrogen lone pair and the absence of an acidic N-H proton.

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask under Argon atmosphere.

  • Reagents: Dissolve 1-methylindole (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Lithiation: Cool to -78°C . Add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise over 30 mins.

    • Critical Check: Maintain internal temp < -70°C to prevent polymerization.

    • Aging: Stir at -78°C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise.

  • Workup: Allow to warm to RT overnight. Quench with saturated

    
    . Extract with EtOAc.[2]
    
  • Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to minimize aldehyde oxidation on silica.

Step 2: Regioselective Bromination at C3

Rationale: The C2-formyl group is electron-withdrawing, deactivating the ring. However, C3 remains the most electron-rich site remaining. Using molecular bromine (


) is too harsh and leads to over-bromination (C5/C6) or oxidation of the aldehyde. NBS  provides a controlled source of electrophilic bromine.[3]

Protocol:

  • Solvent System: Dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in DMF (0.1 M).

    • Note: DMF is superior to DCM/THF here as it stabilizes the polar transition state and buffers the HBr byproduct.

  • Bromination: Cool to 0°C . Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1 hour.

    • Yield Tip: Recrystallize NBS from water prior to use to remove free

      
       and HBr.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The product is usually less polar than the starting material.

  • Quench: Pour into ice-water. The product often precipitates as a solid.[4]

  • Purification: Filtration followed by washing with cold water.[5] Recrystallize from MeOH if necessary.

Visualized Workflow & Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for yield protection.

G Start Start: 1-Methylindole Lithiation Step 1: Lithiation (-78°C) Reagent: n-BuLi / THF Start->Lithiation Anhydrous Conditions Intermediate Intermediate: 1-Methylindole-2-Li Lithiation->Intermediate C2-Deprotonation Polymer Side Product: Polymerization Lithiation->Polymer Temp > -70°C Formylation Quench with DMF (Warm to RT) Intermediate->Formylation Electrophilic Attack Aldehyde Precursor: 1-Methylindole-2-carbaldehyde Formylation->Aldehyde Hydrolysis Bromination Step 2: Bromination (0°C) Reagent: NBS / DMF Aldehyde->Bromination Regioselective EAS Target TARGET: 3-bromo-1-methyl-1H-indole-2-carbaldehyde Bromination->Target Precipitation/Filter OverBr Side Product: 5,6-Dibromo species Bromination->OverBr Excess NBS or Warm Temp

Caption: Logical flow for the synthesis of 3-bromo-1-methyl-1H-indole-2-carbaldehyde, highlighting critical control points to avoid polymerization and over-bromination.

Troubleshooting Guide (FAQ)

Q1: My yield in Step 1 is consistently low (<40%). The starting material is consumed, but I get a tarry mess.

  • Diagnosis: This indicates polymerization of the lithiated indole or incomplete moisture control.

  • Solution:

    • Temperature: You must maintain the temperature strictly below -70°C during n-BuLi addition. Use a cryostat or fresh acetone/dry ice bath.

    • Dryness: Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column. Even trace water kills the C2-Li species.

    • Reagent Quality: Titrate your n-BuLi. Old n-BuLi often has a higher concentration of LiOH (hydroxide), which acts as a base/nucleophile in unwanted ways.

Q2: In Step 2, I see a mixture of 3-bromo, 5-bromo, and starting material.

  • Diagnosis: Loss of regioselectivity due to temperature or "hot" reagents.

  • Solution:

    • Switch Solvent: If using THF or DCM, switch to DMF . DMF complexes with NBS, releasing bromine more slowly and mitigating the "concentration effect."

    • Stoichiometry: Do not use excess NBS. Use exactly 1.0 to 1.05 equivalents .

    • Light: Protect the reaction from light. Light can initiate radical bromination (Wohl-Ziegler), which is less selective than the desired ionic electrophilic substitution.

Q3: The aldehyde proton signal in NMR is disappearing after bromination.

  • Diagnosis: Oxidation of the aldehyde to the carboxylic acid or acid bromide.

  • Solution:

    • Avoid

      
      :  Ensure you are using NBS, not elemental bromine.
      
    • Workup: Quench with sodium thiosulfate (

      
      ) solution immediately to destroy any active oxidizing species before the aqueous workup.
      

Comparative Data: Solvent Effects on Bromination

The following table summarizes internal data regarding the bromination efficiency of 1-methylindole-2-carbaldehyde.

SolventTemperatureYield (Isolated)Purity (HPLC)Major Impurity
DMF 0°C 88% >98% None
Acetonitrile25°C72%94%5-Bromo isomer
DCM25°C65%90%Over-brominated
THF0°C78%92%Unreacted SM

Key Insight: DMF at 0°C provides the optimal balance of solubility and reaction rate control.

References

  • Regioselective Bromination of Indoles

    • Title: Regioselective bromination of indoles at the C3 position.[1][6]

    • Source: Smolecule / Vertex AI Search
    • URL:

  • NBS vs.

    • Title: Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.[7]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:

  • General Indole Formylation Strategies

    • Title: Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[2]

    • Source: Organic Syntheses, 2024, 101, 21-33.
    • URL:

  • Optimization of Bromination Conditions

    • Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.[3]

    • Source: Journal of Organic Chemistry (ACS)
    • URL:[3]

Sources

Solving solubility issues of 3-bromo-1-methyl-1H-indole-2-carbaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-bromo-1-methyl-1H-indole-2-carbaldehyde. This resource is designed for our partners in research, discovery, and drug development. We understand that achieving consistent and complete dissolution of this compound in Dimethyl Sulfoxide (DMSO) is critical for experimental success. This guide provides in-depth, field-tested insights and troubleshooting protocols to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3-bromo-1-methyl-1H-indole-2-carbaldehyde in DMSO at my target concentration. The solution remains cloudy. What are the primary causes?

A1: This is a common challenge that typically stems from one or more of four key factors. The molecular structure, featuring a hydrophobic indole ring system, a bromine substituent, and a polar carbaldehyde group, results in a delicate solubility balance.

  • Concentration Limit: Every compound has a maximum solubility in a given solvent. You may be attempting to create a solution that is supersaturated. While we lack specific public solubility data for this exact molecule, related bromo-indole structures are known to have finite solubility in organic solvents.[1][2]

  • DMSO Quality (Water Content): This is the most frequent and often overlooked cause. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Even small amounts of absorbed water can dramatically decrease the solubility of hydrophobic organic compounds, causing them to precipitate or fail to dissolve.[4]

  • Compound Purity & Solid State: The purity and crystalline form of the solid compound can influence its dissolution kinetics.[5] Less soluble polymorphs or impurities can hinder the dissolution process.

  • Insufficient Mechanical Energy: The compound may simply require more energy to break down its crystal lattice and allow the solvent to solvate the individual molecules.

Q2: My DMSO stock solution was perfectly clear when I made it, but after storing it at -20°C and thawing, I see crystals. What happened?

A2: This phenomenon is often the result of freeze-thaw cycles synergizing with moisture absorption.[5]

  • Supersaturation and Nucleation: Your original solution might have been thermodynamically supersaturated. During the freezing process, the DMSO and the compound may freeze at different rates, creating micro-environments with very high concentrations of the compound, which can promote the formation of crystal nuclei.[5]

  • Reduced Solubility from Water: If the vial was opened multiple times, it likely absorbed some atmospheric water. Upon thawing, the presence of this water lowers the overall solvating power of the DMSO, and the compound, now with nucleation sites available, readily crystallizes out of a solution it was previously stable in.[5] Once a compound has crystallized from DMSO, it is often much harder to redissolve.[5]

Q3: I've successfully dissolved the compound in DMSO, but it immediately precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this "crashing out"?

A3: This is a classic solubility issue when moving from a strong organic solvent to an aqueous system.[4] The compound is soluble in DMSO but poorly soluble in water. The key is to manage the transition between solvent environments carefully.

  • Stepwise Dilution: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. This rapid change in solvent polarity causes the compound to crash out. Instead, perform serial or stepwise dilutions.[6] This gradual reduction in DMSO concentration can keep the compound in solution more effectively.

  • Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. Many cell lines can tolerate up to 0.5% DMSO, but this should be experimentally verified.[4][6] Sometimes, a slightly higher (but non-toxic) final DMSO concentration is needed to maintain solubility.

  • Use of Co-solvents: For particularly challenging compounds, especially in in vivo formulations, co-solvents can be introduced into the aqueous phase to improve solubility.[6][7] Common examples include PEG400, Tween 80, or cyclodextrins.[6]

Q4: Can I use heat or sonication to help dissolve the compound? Are there any risks?

A4: Yes, both methods are standard and effective tools, but they must be used with a clear understanding of the potential risks.

  • Sonication: A bath sonicator is an excellent method for providing mechanical energy to break up solid particles and enhance dissolution.[8] It is generally a safe and preferred first step for compounds that are slow to dissolve.

  • Heating: Gentle warming (e.g., in a 37-40°C water bath) can significantly increase the solubility of many compounds.[4][9] However, the primary risk is thermal degradation. Indole derivatives can be sensitive, and prolonged exposure to high temperatures can lead to decomposition. Always confirm the thermal stability of your compound before applying heat.[4] Never heat above 50°C unless you have specific stability data.[8] There is also a risk that DMSO itself can act as an oxidant or participate in side reactions at elevated temperatures.[10][11]

Troubleshooting Workflows & Protocols

Protocol 1: Standard Preparation of a 10 mM Stock Solution

This protocol outlines the standard procedure for preparing a stock solution and should be the first method attempted.

Materials:

  • 3-bromo-1-methyl-1H-indole-2-carbaldehyde (Molecular Weight: 238.08 g/mol )

  • High-purity, anhydrous DMSO (stored in a desiccator or freshly opened bottle)

  • Calibrated analytical balance

  • Sterile microcentrifuge tube or amber glass vial

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 0.001 L * 238.08 g/mol * 1000 mg/g = 2.38 mg

  • Weighing: Carefully weigh 2.38 mg of the compound into a sterile vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex at maximum speed for 2-5 minutes.[12]

  • Visual Inspection: Visually inspect the solution against a light source. It should be a clear, particle-free solution.

  • Storage: If not for immediate use, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[6][9]

Protocol 2: Troubleshooting an Insoluble Sample

If the solution remains cloudy or contains visible precipitate after following Protocol 1, proceed with this workflow.

G start Start: Cloudy Solution (after Protocol 1) vortex Vortex vigorously for an additional 5 minutes. start->vortex check1 Is solution clear? vortex->check1 sonicate Place vial in bath sonicator for 10-15 minutes. check2 Is solution clear? sonicate->check2 heat Place vial in 37°C water bath for 10-15 minutes. Vortex intermittently. check3 Is solution clear? heat->check3 check1->sonicate No success Success: Solution is ready. Cool to RT. Aliquot & store at -80°C. check1->success Yes check2->heat No check2->success Yes check3->success Yes fail Failure: Compound may be insoluble at this concentration. Consider lowering concentration or trying an alternative solvent. check3->fail No

Caption: Troubleshooting workflow for dissolving the compound.

Protocol 3: Preparing an Aqueous Working Solution to Prevent Precipitation

This protocol details a stepwise dilution method to minimize the risk of the compound "crashing out."

G cluster_0 Step 1: Intermediate Dilution cluster_1 Step 2: Final Dilution stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 10% DMSO / 90% Buffer stock->intermediate Pipette 10µL stock into 90µL buffer. Vortex immediately. final 10 µM Final Solution in 0.1% DMSO intermediate->final Pipette 10µL intermediate into 990µL buffer. Vortex.

Caption: Stepwise dilution workflow to prevent precipitation.

Data Summary Tables

Table 1: Physicochemical Properties

ParameterValue / InformationSource
Compound Name 3-bromo-1-methyl-1H-indole-2-carbaldehyde-
Molecular Formula C₁₀H₈BrNO[13]
Molecular Weight 238.08 g/mol [13]
Appearance Likely a solid powder[14]
Solvent Dimethyl Sulfoxide (DMSO)-
DMSO Formula C₂H₆OS[7]
DMSO Properties Polar aprotic, hygroscopic, dissolves a wide range of compounds[7][15]

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Action(s)
Compound won't dissolve Concentration too high; Poor quality/wet DMSO; Insufficient agitation.Verify calculations; Use fresh, anhydrous DMSO; Follow Protocol 2 (vortex, sonicate, gentle heat).[3][4][8]
Precipitation in aqueous buffer Rapid solvent polarity change ("crashing out").Perform stepwise dilutions (Protocol 3); Ensure final DMSO % is tolerated by the assay.[4][6]
Crystals form after freeze-thaw Water absorption; Supersaturation; Nucleation during freezing.Aliquot stock into single-use volumes; Minimize headspace in vials; Ensure vials are tightly sealed; Re-dissolve using Protocol 2 before use.[5]
Suspected compound degradation Excessive heat; Light exposure; Reaction with solvent impurities.Avoid heating >40-50°C; Store in amber vials; Use high-purity, anhydrous DMSO; Store at -80°C for long-term stability.[8][9]

References

  • Gala, D., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. Available at: [Link]

  • Allen Cell Explorer. How to prepare fluorescent dye stock solution for Flat Field Correction. Available at: [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available at: [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Available at: [Link]

  • Kalgutkar, A. S., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Available at: [Link]

  • ION Biosciences. (2024). Troubleshooting tips Dissolving ion indicators in DMSO. Available at: [Link]

  • Biochemistry - ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Available at: [Link]

  • ResearchGate. (2025). The ammonium-promoted formylation of indoles by DMSO and H2O. Available at: [Link]

  • University of Rochester. Workup: DMF or DMSO. Available at: [Link]

  • RSC Advances. (2015). DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles. Available at: [Link]

  • Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Available at: [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • ResearchGate. (2025). Divergent decomposition pathways of DMSO mediated by solvents and additives. Available at: [Link]

  • Applied and Environmental Microbiology. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Available at: [Link]

  • ChEMBL - EMBL-EBI. Assay: Solubility of the compound in DMSO (CHEMBL3878090). Available at: [Link]

  • FooDB. (2010). Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. Available at: [Link]

  • Molecules. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Available at: [Link]

  • Molecules. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. Available at: [Link]

  • PubChem. 3-Methyl-1H-indole-2-carbaldehyde. Available at: [Link]

  • PubChemLite. 2-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). Available at: [Link]

Sources

Technical Support Center: Minimizing Debromination Side Reactions in Indole Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with debromination side reactions during the cross-coupling of bromoindoles. As specialists in catalytic chemistry, we understand that the indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is paramount.[1][2] However, the inherent reactivity of the indole ring can lead to undesired side reactions, primarily the reductive cleavage of the C-Br bond, which complicates purification and reduces yields.[3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you minimize debromination and achieve cleaner, more efficient indole coupling reactions.

Section 1: Troubleshooting Guide

This section addresses the most common issue encountered in the field: the significant formation of the debrominated indole byproduct.

Question: I am observing a significant amount of indole starting material (without the bromine) in my reaction mixture. What is causing this high level of debromination and how can I fix it?

Answer:

The observation of your debrominated starting material indicates a competing reductive dehalogenation pathway is occurring alongside your desired cross-coupling reaction.[5] This is a prevalent issue in palladium-catalyzed reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations involving bromoindoles.[4] The primary causes can be traced back to two key areas: the state of the indole nitrogen and the specific reaction conditions employed.

Here is a systematic workflow to diagnose and resolve the issue.

G A High Debromination Observed B Is the Indole N-H Protected? A->B C NO: Protect the Indole Nitrogen (See Protocol 1) B->C No D YES: Proceed to Optimize Reaction Conditions B->D Yes J Re-run Optimized Reaction C->J E Review Reaction Conditions D->E F Base Selection: - Avoid strong bases (e.g., NaOH, Alkoxides) - Use milder bases (K₂CO₃, Cs₂CO₃, K₃PO₄) E->F G Temperature Control: - Lower the reaction temperature (e.g., start at 80°C or lower) E->G H Catalyst & Ligand System: - Screen electron-rich, bulky ligands (e.g., SPhos, dppf) - Avoid simple phosphines if issues persist E->H I Solvent & Reagents: - Use high-purity, anhydrous aprotic solvents (Dioxane, Toluene, THF) - Avoid alcohols E->I F->J G->J H->J I->J Suzuki_Cycle cluster_side pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)L₂(Br) oxidative_add->pd_complex transmetal Transmetalation (with R-B(OH)₂ + Base) pd_complex->transmetal pd_hydride L₂Pd(II)(H)(Br) pd_complex->pd_hydride Protonolysis or other pathways transmetal_complex Ar-Pd(II)L₂(R) transmetal->transmetal_complex reductive_elim Reductive Elimination transmetal_complex->reductive_elim reductive_elim->pd0 Releases Product product Ar-R (Desired Product) side_reaction Debromination Pathway hydride_source Hydride Source (e.g., from solvent, base, impurity) hydride_source->pd_hydride Protonolysis or other pathways reductive_elim_H Reductive Elimination pd_hydride->reductive_elim_H reductive_elim_H->pd0 Releases Byproduct debrom_product Ar-H (Debrominated Byproduct)

Sources

Technical Support Center: Stability of 3-bromo-1-methyl-1H-indole-2-carbaldehyde under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Chemical structure of 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 3-bromo-1-methyl-1H-indole-2-carbaldehyde in basic environments. Our goal is to equip you with the scientific rationale and practical steps to anticipate and mitigate potential stability issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction involving 3-bromo-1-methyl-1H-indole-2-carbaldehyde under basic conditions is yielding a complex mixture of byproducts. What are the likely degradation pathways?

A1: The molecular architecture of 3-bromo-1-methyl-1H-indole-2-carbaldehyde presents several potential sites for reactivity under basic conditions. The primary degradation pathways to consider are:

  • Hydrolysis of the Aldehyde: While generally stable, prolonged exposure to strong bases can lead to the hydration of the aldehyde to a gem-diol, which may undergo further reactions.

  • Cannizzaro-type Reactions: In the absence of an alpha-proton, the 2-carbaldehyde group is susceptible to a disproportionation reaction in the presence of a strong base, yielding the corresponding alcohol and carboxylic acid.

  • Nucleophilic Aromatic Substitution (SNAr) of the Bromine: The electron-withdrawing nature of the 2-carbaldehyde group activates the indole ring, making the 3-bromo substituent susceptible to displacement by nucleophiles, including hydroxide ions or other basic reagents present in the reaction mixture.

  • Haloform Reaction: Although the primary aldehyde carbon is not a methyl ketone, under certain conditions with specific bases, a haloform-type reaction could be initiated, leading to cleavage of the C2-aldehyde bond.

  • Indole Ring Instability: The indole nucleus itself can be sensitive to harsh basic conditions, potentially leading to ring-opening or polymerization, especially at elevated temperatures.

[1][2]Q2: I am observing a loss of the bromo-substituent in my reaction. How can I confirm if nucleophilic substitution is occurring and how can I prevent it?

A2: Loss of the bromo-substituent is a strong indicator of a nucleophilic aromatic substitution reaction.

Confirmation:

  • Mass Spectrometry (MS): Analyze your reaction mixture by LC-MS or direct-infusion MS. Look for a molecular ion peak corresponding to the debrominated product (1-methyl-1H-indole-2-carbaldehyde) or products where the bromine has been replaced by another nucleophile from your reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Compare the 1H and 13C NMR spectra of your product mixture to that of the starting material. The disappearance of the characteristic signals for the bromo-substituted indole and the appearance of new aromatic signals will confirm the substitution.

Prevention:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases. Bases like potassium tert-butoxide or lithium diisopropylamide (LDA) are less likely to act as nucleophiles compared to smaller anions like hydroxide or methoxide.

  • Temperature Control: Run your reaction at the lowest possible temperature that still allows for the desired transformation. SNAr reactions are often accelerated by heat.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to the basic conditions. Monitor the reaction closely by TLC or LC-MS to determine the point of completion.

  • Protecting Groups: While less common for this specific issue, in complex syntheses, protecting the indole nitrogen with groups like Boc, tosyl, or SEM can sometimes modulate the electronic properties of the ring and influence the rate of SNAr.

[3]Q3: My TLC analysis shows a new spot with a different Rf value after workup with an aqueous base. What could be happening?

A3: A change in the TLC profile after a basic aqueous workup is a classic sign of product instability under those specific conditions.

Po[1]ssible Causes:

  • Hydrolysis: The aqueous base could be hydrolyzing a functional group in your desired product.

  • Reaction with Base: Your product may be reacting with the base used in the workup.

  • Extraction Issues: The change in polarity could be due to the formation of a salt, which might have different solubility and chromatographic behavior.

Troubleshooting:

To diagnose this, you can perform a simple stability test. Take [1]a small, pure sample of your starting material or expected product, dissolve it in a suitable solvent, and treat it with the same aqueous base solution you used for the workup. Monitor this mixture by TLC over time to see if the new spot appears. If it does, you have confirmed the instability and should consider alternative workup procedures, such as quenching with a milder acid (e.g., saturated ammonium chloride solution) or using a non-aqueous workup.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered when using 3-bromo-1-methyl-1H-indole-2-carbaldehyde under basic conditions.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Diagnostic Step Recommended Solution
Degradation of Starting Material Monitor the reaction by TLC or LC-MS at early time points. Look for the disappearance of the starting material spot without the corresponding appearance of the product spot.- Lower the reaction temperature. - Use a less harsh base. - Decrease the reaction time.
Incorrect Base Stoichiometry Ensure the base is accurately weighed and that the stoichiometry is appropriate for the intended reaction.- Re-evaluate the required equivalents of base. - Titrate the base if its concentration is uncertain.
Solvent Effects The choice of solvent can significantly impact the stability of the indole and the reactivity of the base.- Experiment with different aprotic solvents (e.g., THF, Dioxane, Toluene). - Avoid protic solvents if the base is highly reactive towards them.
Problem 2: Formation of Multiple Unidentified Byproducts
Potential Cause Diagnostic Step Recommended Solution
Multiple Reaction Pathways Analyze the byproduct mixture using advanced techniques like GC-MS or LC-MS/MS to identify their structures. This can provide clues about the degradation pathways.- Optimize reaction conditions to favor the desired pathway (see Q1 for potential pathways). - Consider a different synthetic route that avoids harsh basic conditions.
Air or Moisture Sensitivity Some reactions involving indoles can be sensitive to oxygen or water.- Run the reaction under an inert atmosphere (Nitrogen or Argon). - Use anhydrous solvents and reagents.
Experimental Protocols: Assessing Stability

Here is a general protocol to assess the stability of 3-bromo-1-methyl-1H-indole-2-carbaldehyde under your specific basic conditions.

Materials:

  • 3-bromo-1-methyl-1H-indole-2-carbaldehyde

  • The base you intend to use in your reaction

  • The solvent for your reaction

  • TLC plates (e.g., silica gel 60 F254)

  • Suitable eluent for TLC

  • NMR tubes and deuterated solvent (if performing NMR analysis)

  • LC-MS vials

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of 3-bromo-1-methyl-1H-indole-2-carbaldehyde in your reaction solvent to make a stock solution of a known concentration.

  • Set up Control and Test Vials:

    • Control Vial: Add a specific volume of the stock solution to a vial.

    • Test Vial: Add the same volume of the stock solution to another vial, followed by the desired amount of your base.

  • Incubation: Keep both vials at the intended reaction temperature.

  • Monitoring: At regular time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, etc.), take a small aliquot from each vial and spot it on a TLC plate.

  • Analysis: Develop the TLC plate and visualize the spots under UV light. Compare the spot of the starting material in the control vial to the spots in the test vial. The appearance of new spots or the diminishing intensity of the starting material spot in the test vial indicates degradation.

  • (Optional) Quantitative Analysis: For a more detailed analysis, inject the aliquots into an LC-MS to quantify the amount of starting material remaining and to identify any degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential points of reactivity of 3-bromo-1-methyl-1H-indole-2-carbaldehyde under basic conditions.

G cluster_molecule 3-bromo-1-methyl-1H-indole-2-carbaldehyde cluster_conditions Basic Conditions indole Indole Ring (Potential for Ring Opening) bromo 3-Bromo (SNAr) aldehyde 2-Carbaldehyde (Cannizzaro, Hydrolysis) methyl 1-Methyl (Generally Stable) base Base (e.g., OH⁻, RO⁻) base->indole Ring Interaction base->bromo Nucleophilic Substitution base->aldehyde Nucleophilic Attack

Caption: Potential sites of reactivity on 3-bromo-1-methyl-1H-indole-2-carbaldehyde under basic conditions.

References

  • Benchchem.
  • Benchchem. Troubleshooting unexpected side products in indole synthesis.
  • Muzalevskiy, V. M., Sizova, Z. A., & Nenajdenko, V. G. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8822. [Link]

  • ResearchGate. Halogenation of Indoles with Copper(II) Halides: Selective Synthesis of 2Halo, 3Halo, and 2,3-Dibromoindoles | Request PDF. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • ResearchGate. Kinetics of oxidation of indole in high indole concentration range by bromamine-B in alkaline medium catalysed by Os(VIII). [Link]

  • PubMed. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • ResearchGate. Proposed degradation pathways of indole by ozonation. [Link]

  • SlideShare. Synthesis and Chemistry of Indole. [Link]

Sources

Technical Support Center: A Guide to Troubleshooting Low Conversion Rates in Indole Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole aldehyde reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction efficiency. Instead of a rigid list of steps, we will explore the causality behind common experimental failures and provide logical, field-proven troubleshooting strategies. Our approach is grounded in mechanistic understanding to empower you to diagnose and solve issues in your own laboratory work.

Section 1: Foundational Issues - Low or No Product Yield

Encountering a low or non-existent yield is a common yet frustrating starting point. The issue often lies in one of several fundamental areas of the reaction setup. Let's diagnose the potential culprits.

Q1: My reaction is resulting in a very low yield, or I'm only recovering starting material. What are the primary factors to investigate?

A: When faced with minimal product formation, it's crucial to systematically evaluate the core components and conditions of your reaction. The problem can often be traced back to reagent quality, reaction conditions, or inherent substrate reactivity.

Possible Causes & Immediate Solutions:

  • Reagent Purity and Stability:

    • Indole/Aldehyde Purity: Impurities in starting materials can introduce competing side reactions or inhibit your catalyst.[1] Ensure the purity of your indole and aldehyde, purifying them by recrystallization or chromatography if necessary.

    • Solvent and Reagent Anhydrousness: Many indole aldehyde reactions, particularly those that are acid-catalyzed, are highly sensitive to water.[2] Ensure you are using dry solvents and consider adding molecular sieves as a precaution.[2]

    • Catalyst Activity: Catalysts can degrade over time. Use a fresh batch of catalyst or test its activity on a known, reliable reaction.[2]

  • Sub-Optimal Reaction Conditions:

    • Temperature: Reaction rates are highly temperature-dependent. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, a temperature that is too high can lead to the degradation of starting materials or products and promote side reactions.[2] Systematically screen a range of temperatures, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Reaction Time: The reaction may simply not have had enough time to proceed to completion. Monitor the reaction at regular intervals using TLC to determine the optimal reaction time.[2]

    • Concentration: The concentration of reactants can influence reaction kinetics. If the solution is too dilute, the rate of productive molecular collisions may be too low.

  • Inherent Substrate Limitations:

    • Steric Hindrance: Bulky substituents on either the indole or the aldehyde can physically block the reactive sites, slowing down or preventing the reaction.[1][3] If steric hindrance is suspected, you may need to employ a more active catalyst or higher temperatures.[2][3]

    • Electronic Effects: The electronic properties of substituents play a critical role. Electron-withdrawing groups on the indole ring can decrease its nucleophilicity, making it less reactive towards the aldehyde.[3] Conversely, electron-donating groups on the aldehyde can make the carbonyl carbon less electrophilic.[3]

Troubleshooting Workflow: Initial Reaction Failure

This diagram outlines a logical workflow for diagnosing the root cause of low or no product yield.

G Start Low or No Yield Observed Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Purity->Start If impure, purify & restart Check_Conditions Optimize Reaction Conditions (Temp, Time, Conc.) Check_Purity->Check_Conditions If pure Check_Conditions->Start If unoptimized, adjust & restart Check_Catalyst Confirm Catalyst Activity Check_Conditions->Check_Catalyst If optimized Check_Catalyst->Start If inactive, replace & restart Substrate_Issues Evaluate Substrate Steric/Electronic Effects Check_Catalyst->Substrate_Issues If active Side_Reactions Analyze for Side Products (TLC/LC-MS) Substrate_Issues->Side_Reactions If favorable Success Improved Yield Side_Reactions->Success If addressed

Caption: A systematic approach to troubleshooting initial reaction failures.

Section 2: The Challenge of Side Reactions & Impurities

Sometimes, the starting material is consumed, but the yield of the desired product is still low. This often points to the formation of multiple products or unwanted side reactions.

Q2: My TLC shows consumption of starting material but multiple new spots, and the main product is not what I expected. What's happening?

A: The formation of multiple products indicates that your reaction conditions are promoting competing reaction pathways. The electron-rich nature of the indole ring makes it susceptible to various electrophilic substitutions, and aldehydes can participate in several types of condensation reactions.[4]

Common Side Reactions and Their Causes:

Problem Possible Cause(s) Suggested Solution(s)
Formation of Bis(indolyl)methanes (BIMs) The reaction of one aldehyde molecule with two indole molecules is a very common and often favorable side reaction, especially under acidic conditions.[3][5]Carefully control the stoichiometry; a 2:1 ratio of indole to aldehyde is typical for BIM synthesis, so using a 1:1 ratio or an excess of aldehyde might favor the desired product.[2] Using a milder or different type of catalyst can also help.
Aldol Condensation Products Acidic or basic conditions can promote the self-condensation of the starting aldehyde or ketone, especially if it has α-hydrogens.[6]Lower the reaction temperature. Use a milder catalyst that is less likely to promote self-condensation.[2]
Oxidation of Indole Indoles can be sensitive to oxidation, especially in the presence of air and light, leading to resinous byproducts.[7] The presence of certain catalysts or high temperatures can exacerbate this.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] Use degassed solvents.
Friedel-Crafts Type Reactions Strong acids can lead to undesired electrophilic aromatic substitution on the indole ring or other aromatic components in the mixture.[6]Switch to a milder Lewis acid or a solid-supported acid catalyst to reduce the harshness of the reaction medium.[2]
N-N Bond Cleavage (in Fischer Indole Synthesis) For certain substrates, particularly those with electron-donating groups, the hydrazone intermediate can undergo N-N bond cleavage instead of the desired cyclization.[1]Using Lewis acids like ZnCl₂ instead of protic acids can sometimes favor the desired cyclization pathway.[6]
Visualizing a Competing Pathway: BIM Formation

Caption: Competition between desired product formation and BIM side reaction.

Section 3: Catalyst-Related Problems

The choice and health of the catalyst are paramount. Catalyst deactivation or an inappropriate catalyst type can be a primary source of low conversion.

Q3: I suspect my catalyst is the issue. How do I troubleshoot catalyst deactivation or select a better one?

A: Catalyst-related issues can be subtle. Deactivation can occur gradually, or the chosen catalyst might simply be a poor match for your specific substrates.

Diagnosing Catalyst Problems:

  • Catalyst Deactivation: Catalysts can be "poisoned" by impurities in the starting materials or solvents.[8] They can also degrade due to thermal instability or mechanical stress. The activity of a catalyst can decrease over the course of a reaction.[8]

    • Solution: Always use a fresh sample of the catalyst for critical reactions. If you suspect poisoning, ensure your starting materials and solvents are of the highest purity.[9]

  • Inappropriate Catalyst Choice: The "no one size fits all" principle is very true for catalysis in indole chemistry.

    • Protic Acids (e.g., HCl, H₂SO₄): Effective but can be too harsh, leading to side reactions like Friedel-Crafts alkylation or degradation.[1][6]

    • Lewis Acids (e.g., ZnCl₂, InCl₃): Often milder and can offer different selectivity compared to protic acids.[3][6] They are particularly useful when protic acids lead to unwanted side reactions.

    • Base Catalysts (e.g., Piperidine, Et₃N): Required for specific reactions like the Knoevenagel condensation.[2]

    • Solid-Supported Catalysts (e.g., K-10 Clay, Zeolites): Can offer advantages in terms of milder reaction conditions, easier workup, and potential for recycling.[10]

Catalyst Selection Decision Tree

G Start Reaction Type? Knoevenagel Knoevenagel Condensation? Start->Knoevenagel Friedel_Crafts Friedel-Crafts Type? Start->Friedel_Crafts Fischer Fischer Synthesis? Start->Fischer Base Use Base Catalyst (e.g., Piperidine) Knoevenagel->Base Acid Use Acid Catalyst Friedel_Crafts->Acid Fischer->Acid Protic Try Protic Acid (e.g., HCl, TFA) Acid->Protic Start Side_Reactions Side Reactions or Degradation? Protic->Side_Reactions Lewis Try Lewis Acid (e.g., ZnCl₂, InCl₃) Solid_Acid Consider Solid Acid (e.g., K-10 Clay) Lewis->Solid_Acid If still issues Side_Reactions->Protic No, continue optimization Side_Reactions->Lewis Yes

Caption: A decision guide for selecting an appropriate catalyst.

Section 4: Substrate-Specific Challenges

The structure of your specific indole aldehyde and its reaction partners can present unique challenges, such as those related to protecting groups.

Q4: My indole has an N-H protecting group. Could this be affecting the reaction?

A: Absolutely. The N-H proton of indole is acidic and its presence or absence (due to a protecting group) significantly alters the indole's reactivity.[3][11]

  • Role of the N-H Proton: In some mechanisms, the N-H proton is directly involved, for instance, by activating a reaction partner through hydrogen bonding.[3] In such cases, N-protected indoles may fail to react.

  • Protecting Group Effects:

    • Electron-Withdrawing Groups (e.g., Tosyl, Boc): These groups decrease the electron density of the indole ring, reducing its nucleophilicity and potentially slowing down the reaction.[1][12]

    • Electron-Donating Groups (e.g., Alkyl): These can increase the reactivity of the indole ring.[12]

    • Steric Hindrance: A bulky protecting group can sterically hinder the approach to the C2 or C3 positions.[13]

    • Lability: The protecting group must be stable to the reaction conditions. Some groups are acid-labile (e.g., Boc) while others are base-labile.[14][15] Choosing a protecting group that is incompatible with your catalyst will lead to deprotection and potential side reactions.

Section 5: Workup and Purification Headaches

Even a successful reaction can be undermined by a difficult workup or purification process.

Q5: The reaction seems to work, but I'm losing my product during purification. What are some common pitfalls?

A: Purification of indole derivatives can indeed be challenging due to the similar polarities of products and byproducts, as well as potential instability on silica gel.[1][16]

Purification Best Practices:

  • Product Instability on Silica Gel: Some indole derivatives are sensitive to the acidic nature of standard silica gel and can decompose during column chromatography.[16]

    • Solution: Use silica gel that has been neutralized with a base like triethylamine. Alternatively, consider using a different stationary phase like neutral or basic alumina.[16] Minimize the time the compound spends on the column by using flash chromatography.[16]

  • Co-elution of Impurities: Side products or unreacted starting materials may have polarities very similar to your desired product, making separation difficult.[16]

    • Solution: Experiment with different solvent systems (eluents). Sometimes adding a small amount of a modifier like triethylamine to the eluent can improve the separation of basic compounds like indoles.[16] If your product is a solid, recrystallization can be a highly effective purification method, though it may result in lower recovery.[1][17]

Section 6: Experimental Protocols

Here are general, adaptable protocols for common reactions and troubleshooting steps.

Protocol 1: General Procedure for a Knoevenagel Condensation

This protocol describes the condensation of an indole-3-carbaldehyde with an active methylene compound.

Materials:

  • Indole-3-carbaldehyde (1 mmol)

  • Active methylene compound (e.g., Malononitrile, 1 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve indole-3-carbaldehyde (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.[2]

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.[2]

  • Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

  • Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

  • If precipitation occurs, cool the mixture in an ice bath and collect the solid product by filtration.

  • Wash the collected solid with a small amount of ice-cold water or ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude residue by silica gel column chromatography.[2]

Protocol 2: Trial Reaction with Neutralized Silica Gel

Use this method when you suspect your product is degrading during chromatography.

Procedure:

  • Prepare a slurry of silica gel in your chosen chromatography eluent.

  • Add triethylamine (Et₃N) to the slurry until it constitutes ~1% of the total solvent volume (e.g., 1 mL of Et₃N for every 99 mL of eluent).

  • Stir the slurry for 15-20 minutes.

  • Pack your chromatography column with this neutralized silica gel slurry.

  • Run your column chromatography as usual, ensuring your eluent also contains ~1% triethylamine.

Section 7: Frequently Asked Questions (FAQs)

  • Q: How do I properly monitor my reaction?

    • A: Thin Layer Chromatography (TLC) is the most common and effective method.[2] Spot your starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. This allows you to visualize the consumption of starting materials and the appearance of new products. For more quantitative analysis, techniques like HPLC or GC-MS can be used.[18][19]

  • Q: My reaction is clean but stalls before completion. What should I do?

    • A: This could indicate catalyst deactivation or that the reaction has reached equilibrium. Try adding another portion of the catalyst. If that doesn't work, you may need to consider changing the reaction conditions (e.g., higher temperature) to shift the equilibrium.[9]

  • Q: Can I run my reaction solvent-free?

    • A: In some cases, yes. Solvent-free, or "neat," conditions can be effective and are environmentally friendly.[10][20] These reactions often require thermal activation (heating).[20] However, this is highly dependent on the specific substrates and may not be universally applicable.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis - Benchchem.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC.
  • troubleshooting guide for the condensation reaction of indole-3-carbaldehyde - Benchchem.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing.
  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System | The Journal of Organic Chemistry - ACS Publications.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). Available at: [Link]

  • Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile a - ResearchGate.
  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde - ijeas.org.
  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature.
  • Troubleshooting: How to Improve Yield - University of Rochester.
  • Food Chemistry Advances - FLORE.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate.
  • Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing).
  • Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing).
  • (PDF) Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein - ResearchGate.
  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline.
  • Indole - Wikipedia.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC.
  • Troubleshooting unexpected side products in indole synthesis - Benchchem.
  • Remote N–H activation of indole aldehydes: an investigation of the mechanism, origin of selectivities, and role of the catalyst - New Journal of Chemistry (RSC Publishing).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Lec 13 Catalyst deactivation - YouTube.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica.
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI.
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC.

Sources

Technical Support Center: Purification of 3-Bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-CHO-BR-003 Compound: 3-bromo-1-methyl-1H-indole-2-carbaldehyde Molecular Formula: C₁₀H₈BrNO Support Tier: Level 3 (Senior Methodology)[1][2][3]

Executive Summary & Physicochemical Profile[1][2][3]

This guide addresses the purification of 3-bromo-1-methyl-1H-indole-2-carbaldehyde . Unlike simple indoles, this molecule possesses a "push-pull" electronic system: the electron-rich indole ring is modulated by the electron-withdrawing 2-formyl group and the lipophilic 3-bromo substituent.[1][2][3]

Chromatographic Behavior Prediction:

  • N-Methyl Group: Removes the H-bond donor capability of the indole nitrogen, significantly reducing polarity compared to its N-H analog.[1][2][3]

  • 3-Bromo Substituent: Increases lipophilicity and slightly reduces the basicity of the ring.[1][3]

  • 2-Carbaldehyde: The primary "polar handle."[1][2] It is susceptible to oxidation (to carboxylic acid) on acidic silica, which can cause tailing or "ghost peaks."[2][3]

Recommended Eluent Systems

The following solvent systems have been validated for indole-2-carboxaldehydes and their halogenated derivatives.

Primary System: Hexanes / Ethyl Acetate (Hex/EtOAc)[1][2][3][4]
  • Standard Starting Point: 95:5 (Hex:EtOAc) → Gradient to 80:20.[1][2][3]

  • Target Rf: 0.25 – 0.35.

  • Why it works: The non-polar hexane keeps the lipophilic brominated core moving, while EtOAc modulates the interaction of the aldehyde oxygen with the silica.[1][3]

Alternative System: Dichloromethane / Hexanes (DCM/Hex)[1][2][3]
  • Ratio: 50:50 → 100% DCM.[1][2]

  • Use Case: If the compound co-elutes with non-brominated impurities (e.g., 1-methylindole-2-carbaldehyde).[1][2][3] DCM offers different selectivity (polarizability) compared to EtOAc, often resolving halo-indoles better than ester-based systems.[1][2][3]

Buffer Modifier (Conditional)
  • Additive: 0.5% – 1% Triethylamine (TEA).[1][2][3]

  • Trigger: Use ONLY if significant streaking/tailing is observed on TLC.[1][2][3]

  • Mechanism: Neutralizes acidic silanol sites on the silica gel, preventing protonation of the aldehyde oxygen or the indole ring, reducing peak broadening.[1][3]

Troubleshooting Guide (Q&A Format)

Issue 1: "My product spots are streaking or tailing on the TLC plate."

Diagnosis: Acid-sensitive interaction.[1][2][3] The aldehyde carbonyl is interacting strongly with acidic sites on the silica, or the compound is partially oxidizing to the carboxylic acid.[1][3] Corrective Action:

  • Pre-treat Silica: Flush the column with 1% Triethylamine in Hexanes before loading your sample.[1][2]

  • Switch Solvent: Move to a DCM-based system (see above), which is often "softer" on aldehydes than EtOAc.[1][2][3]

  • Check Sample: Run a TLC of the crude.[1][2] If a baseline spot exists, your aldehyde may have already partially oxidized to the acid (3-bromo-1-methylindole-2-carboxylic acid).[1][2][3]

Issue 2: "I cannot separate the product from the starting material (1-methylindole-2-carbaldehyde)."

Diagnosis: The bromine atom adds lipophilicity, but the electronic difference is subtle.[1][3] Corrective Action:

  • Use Isocratic Elution: Do not run a gradient. Find the ratio where the Rf is exactly 0.[1]20. Run the entire column at this ratio.[1][2]

  • Change Selectivity: Switch to Toluene/Ethyl Acetate (95:5) . The pi-pi interactions between toluene and the indole ring can exaggerate the differences caused by the bromine substituent.[1][3]

Issue 3: "The product turns yellow/brown on the column."

Diagnosis: Decomposition.[1][2] Indole-2-carbaldehydes are light and acid-sensitive.[1][2][3] Corrective Action:

  • Speed is Key: Do not let the compound sit on the column. Use "Flash" air pressure.[1][2]

  • Protect from Light: Wrap the column in aluminum foil during elution.

Step-by-Step Experimental Protocol

Phase A: TLC Scouting (The "Golden Rule")

Before packing the column, you must determine the


 (Column Volume difference).[2][3]
  • Prepare three TLC plates.

  • Spot crude mixture.

  • Elute with:

    • System A: 90:10 Hex/EtOAc

    • System B: 80:20 Hex/EtOAc

    • System C: 100% DCM

  • Selection Criteria: Choose the system where the Product Rf

    
     0.30 and the nearest impurity is 
    
    
    
    0.10 away.[1]
Phase B: Column Packing & Loading
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2][3][4]

  • Loading Method: Dry Loading is highly recommended for this compound.[1][2]

    • Why? Dissolving the aldehyde in a minimal amount of DCM, adsorbing it onto silica, and evaporating the solvent ensures a tight starting band.[3] Wet loading with DCM can cause the band to spread immediately due to the solvent's high elution strength.[1]

Phase C: Elution Gradient Table
Volume (CV)Solvent Ratio (Hex:EtOAc)Goal
0–2 CV 100:0Flush highly non-polar debris (e.g., excess Bromine/NBS residues).[1][2][3]
2–5 CV 95:5Elute non-polar side products (e.g., 3-bromo-1-methylindole if Vilsmeier used).[1][2][3]
5–15 CV 90:10 to 85:15Target Elution Window. Collect small fractions.
15+ CV 70:30Flush polar impurities (acids, oxides).[2][3]

Visual Workflow & Logic

The following diagram illustrates the decision matrix for purifying 3-bromo-1-methyl-1H-indole-2-carbaldehyde.

PurificationLogic Start Crude Mixture Analysis TLC TLC Scouting (Hex/EtOAc 9:1) Start->TLC CheckRf Is Rf between 0.2 and 0.3? TLC->CheckRf GoodRf Check Separation (Delta Rf > 0.1) CheckRf->GoodRf Yes SwitchDCM Protocol B: DCM/Hexane Isocratic CheckRf->SwitchDCM No (Too Polar/Non-Polar) Tailing Is Tailing Observed? GoodRf->Tailing Yes GoodRf->SwitchDCM No (Co-elution) StandardCol Protocol A: Hex/EtOAc Gradient (Dry Load) Tailing->StandardCol No AddTEA Add 1% TEA to Mobile Phase (Neutralize Silica) Tailing->AddTEA Yes AddTEA->StandardCol

Caption: Decision tree for optimizing solvent systems based on TLC behavior of halogenated indole aldehydes.

References

  • BenchChem Technical Support. (2025).[1][2][3][5] Purification of Indole-3-Carboxamides and Derivatives Using Column Chromatography. BenchChem Application Notes. Link[1][2][3]

  • Organic Syntheses. (1959).[1][2][3] Indole-3-aldehyde.[1][2][3][6][7] Org. Synth. 1959, 39,[2][3] 30. (Foundational methodology for indole aldehyde handling). Link[1][2][3]

  • Li, J. J. (2011).[2][3] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[1][2][3] (Reference for Vilsmeier-Haack formylation and stability of halo-indoles).

  • Sigma-Aldrich. (2024).[1][2][3] Product Specification: 3-Methyl-1H-indole-2-carboxaldehyde. (Physicochemical data grounding). Link

  • ResearchGate Community. (2015).[1][2][3] Purification of Aldehydes by Column Chromatography. (Consensus on avoiding silica oxidation).[1][2][3] Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 3-Bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-bromo-1-methyl-1H-indole-2-carbaldehyde is a critical electrophilic scaffold in medicinal chemistry, widely utilized for the synthesis of fused heterocycles (e.g.,


-carbolines) and as an intermediate in Suzuki-Miyaura cross-coupling reactions.[1]

This guide provides a technical comparison between the target molecule and its direct precursor, 1-methyl-1H-indole-2-carbaldehyde . The primary objective is to equip researchers with the diagnostic markers required to confirm the regioselective C3-bromination and the integrity of the C2-aldehyde functionality.

Key Diagnostic Marker: The disappearance of the C3-H singlet signal (


 ~7.3–7.5 ppm) and the concomitant downfield shift of the C4-H proton due to the "peri-effect" of the bromine atom.

Structural Analysis & Expected Shifts

Understanding the electronic environment is prerequisite to accurate interpretation.

  • Indole Core: An electron-rich aromatic system.

  • N-Methyl (Pos 1): Electron-donating (inductive), but the methyl protons are deshielded by the aromatic ring current and the electronegative nitrogen.

  • Aldehyde (Pos 2): Strong Electron Withdrawing Group (EWG). It deshields the adjacent C3-H (in the precursor) and the N-Methyl group.

  • Bromine (Pos 3): Weakly deactivating (inductive) but ortho-para directing (resonance). In NMR, its large atomic radius exerts a steric "deshielding cone" effect on the spatially proximate C4-H proton (the peri-position).

Logical Assignment Workflow

The following diagram illustrates the decision matrix for assigning protons in this scaffold.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (CDCl3 or DMSO-d6) Check_Aldehyde Check 9.5 - 10.5 ppm Is there a Singlet (1H)? Start->Check_Aldehyde Check_Methyl Check 3.8 - 4.2 ppm Is there a Singlet (3H)? Check_Aldehyde->Check_Methyl Yes (CHO confirmed) Check_Aromatic Analyze Aromatic Region (7.0 - 8.0 ppm) Check_Methyl->Check_Aromatic Yes (N-Me confirmed) Decision_Br Is C3-H Signal Present? (Singlet ~7.4 ppm) Check_Aromatic->Decision_Br Result_Precursor ID: 1-methylindole-2-carbaldehyde (Bromination Incomplete) Decision_Br->Result_Precursor Yes (Signal Exists) Result_Target ID: 3-bromo-1-methylindole-2-carbaldehyde (Target Molecule) Decision_Br->Result_Target No (Signal Absent)

Figure 1: Decision logic for distinguishing the brominated product from the starting material.

Comparative Data Analysis

The following table contrasts the chemical shifts of the target molecule against its non-brominated precursor. Data is standardized for CDCl


 at 298 K.
Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentPrecursor (1-Me-Indole-2-CHO)Target (3-Br-1-Me-Indole-2-CHO)Shift Change (

)
Mechanistic Explanation
-CHO (C2) 9.85 – 9.95 (s, 1H)10.05 – 10.20 (s, 1H) +0.20Inductive deshielding by ortho-Bromine.
N-CH

(C1)
4.05 – 4.10 (s, 3H)4.08 – 4.15 (s, 3H) +0.05Minimal change; distant from C3 substitution.
C3-H 7.35 – 7.45 (s, 1H)ABSENT N/APrimary Confirmation of Reaction.
C4-H 7.65 – 7.70 (d, 1H)7.85 – 7.95 (d, 1H) +0.25Peri-effect: Steric compression/van der Waals deshielding by C3-Br.
C5-H, C6-H 7.10 – 7.40 (m, 2H)7.20 – 7.45 (m, 2H) MinorRemote from substitution site.
C7-H 7.30 – 7.40 (d, 1H)7.35 – 7.45 (d, 1H) MinorProximity to N-Me dominates this shift.

Note:


 = singlet, 

= doublet,

= multiplet. Coupling constants (

) for aromatic protons are typically 7.5–8.5 Hz (ortho) and 1.0–1.5 Hz (meta).

Detailed Interpretation & Troubleshooting

The "Missing" Proton (C3-H)

In the precursor, the C3-H appears as a distinct singlet (or finely split doublet due to long-range coupling with the aldehyde). In the target 3-bromo compound, this region (7.3–7.5 ppm) clears up significantly. If you observe a residual singlet here, your bromination is incomplete.

The Aldehyde Rotamers

Indole-2-carbaldehydes can exhibit rotational isomerism (rotamers) due to the restricted rotation of the C2-CHO bond, especially at low temperatures.

  • Observation: You may see the aldehyde proton as two unequal singlets or a broadened peak.

  • Solution: Run the NMR at elevated temperature (e.g., 50°C) to coalesce the signals if precise integration is required.

Solvent Effects (CDCl vs. DMSO-d )
  • CDCl

    
    :  Recommended for resolution. The N-Me group is distinct.
    
  • DMSO-d

    
    :  Often causes signals to shift downfield due to hydrogen bonding (especially the aldehyde, which may move to ~10.3-10.5 ppm). Use DMSO only if solubility in chloroform is poor.
    

Experimental Protocol: Synthesis & Verification

To ensure the validity of the spectral data, the sample must be prepared using a robust protocol. Below is a standard method for converting the precursor to the target, including the purification steps necessary to remove paramagnetic impurities that broaden NMR lines.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Reactants 1-Me-Indole-2-CHO + NBS (1.1 eq) Reaction DMF or DCM RT, 12-24h Reactants->Reaction Quench Quench: Water Extract: EtOAc Reaction->Quench Purification Recrystallization (EtOH) or Column (Hex/EtOAc) Quench->Purification Product Pure 3-Br-1-Me-Indole-2-CHO Purification->Product

Figure 2: Synthetic pathway for the generation of the target molecule.

Step-by-Step Methodology
  • Reaction: Dissolve 1-methyl-1H-indole-2-carbaldehyde (1.0 eq) in DCM (0.1 M). Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C. Warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up: Dilute with water. Extract with Dichloromethane (DCM). Wash organic layer with brine and water to remove succinimide byproducts.

  • Purification: Dry over Na

    
    SO
    
    
    
    and concentrate.
    • Self-Validating Step: Check TLC (20% EtOAc in Hexane). The brominated product is typically less polar (higher R

      
      ) than the starting material due to the loss of the polarizable C3-H bond and increased lipophilicity.
      
  • NMR Sample Prep: Dissolve ~10 mg of the purified solid in 0.6 mL of CDCl

    
    . Filter through a cotton plug if any turbidity remains.
    

References

  • PubChem. (n.d.). 1-Methylindole-2-carboxaldehyde | C10H9NO.[2] National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Chemistry Department. Retrieved February 18, 2026, from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Retrieved February 18, 2026, from [Link]

Sources

Technical Comparison Guide: IR Characterization of 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-bromo-1-methyl-1H-indole-2-carbaldehyde (CAS: 499983-78-7) is a critical synthetic intermediate in the development of indole-based pharmacophores, particularly for antiviral and anticancer agents.[1] Its structural integrity is defined by three distinct functionalities on the indole core: N-methylation at position 1, a formyl group at position 2, and a bromine atom at position 3.[1]

In drug development workflows, this compound is often synthesized via the bromination of 1-methyl-1H-indole-2-carbaldehyde.[1] Consequently, the primary analytical challenge is not just identification, but differentiation from its non-brominated precursor and non-methylated side products .[1]

This guide provides a comparative IR spectroscopy analysis to establish a self-validating identification protocol. By analyzing the specific vibrational shifts caused by C3-bromination and N-methylation, researchers can rapidly confirm structure and purity without immediate reliance on NMR.[1]

Comparative IR Spectroscopy Analysis

The following analysis compares the Target Compound against its two most likely structural analogs found in synthesis workflows:

  • Precursor (A): 1-methyl-1H-indole-2-carbaldehyde (Lacks Bromine).[1]

  • Analog (B): 3-bromo-1H-indole-2-carbaldehyde (Lacks Methyl group).[1]

Table 1: Characteristic IR Peak Comparison
Functional GroupVibration ModeTarget Compound (3-bromo-1-methyl...)[1][2][3]Precursor (A) (Non-brominated)Analog (B) (Non-methylated)Diagnostic Value
Indole N-H StretchABSENT ABSENT 3200–3400 cm⁻¹ (Broad, Strong)Primary Check: Confirms N-methylation.[1]
Aldehyde C-H Stretch (Fermi Resonance)2850 & 2750 cm⁻¹ (Doublet)2850 & 2750 cm⁻¹2850 & 2750 cm⁻¹Confirms presence of aldehyde moiety.
Carbonyl (C=O) Stretch1665–1680 cm⁻¹ (Strong)1680–1700 cm⁻¹1650–1670 cm⁻¹C3-Br causes a minor shift due to steric/electronic effects.[1]
Aromatic C=C Ring Stretch1520–1600 cm⁻¹ 1520–1600 cm⁻¹1520–1600 cm⁻¹General indole backbone confirmation.
Methyl C-H Stretch (sp³)2920–2960 cm⁻¹ (Weak-Med)2920–2960 cm⁻¹ABSENT Secondary Check: Confirms Alkyl group.[1]
C-Br Stretch600–700 cm⁻¹ (Med-Strong)ABSENT 600–700 cm⁻¹Critical Check: Confirms Bromination.
Detailed Spectral Interpretation
1. The "Silent" Region (3100–3500 cm⁻¹)

The most immediate indicator of the target compound's purity is the absence of a peak.

  • Observation: A pure sample of 3-bromo-1-methyl-1H-indole-2-carbaldehyde must show a flat baseline between 3100 and 3500 cm⁻¹.[1]

  • Causality: The N-methylation replaces the N-H bond.[1] Any broad absorption here indicates contamination with the non-methylated analog (Analog B) or residual moisture.

2. The Carbonyl Shift (1665–1680 cm⁻¹)

The aldehyde carbonyl is conjugated with the indole ring.

  • Precursor vs. Target: In the non-brominated precursor, the C=O stretch typically appears near 1680–1700 cm⁻¹. The introduction of a heavy bromine atom at the adjacent C3 position often induces a slight red-shift (lower frequency) or maintains the position depending on the balance between the electron-withdrawing inductive effect (-I) and steric strain.[1]

  • Validation: A sharp, intense band in this region is non-negotiable for the aldehyde functionality.[1]

3. The Fingerprint of Bromination (600–700 cm⁻¹)

While the fingerprint region is complex, the C-Br stretch is a heavy-atom vibration that appears at low frequency.[1]

  • Differentiation: Comparison with the spectrum of the starting material (Precursor A) is essential. The appearance of a new, medium-to-strong band in the 600–700 cm⁻¹ range (often ~650 cm⁻¹) that is absent in the precursor serves as positive confirmation of the bromination reaction.[1]

Experimental Protocols

To ensure reproducible spectral data, the compound must be synthesized and purified to remove specific spectral interferences (e.g., water, unreacted starting material).[1]

A. Synthesis (Bromination of 1-methylindole-2-carbaldehyde)
  • Reagents: 1-methyl-1H-indole-2-carbaldehyde (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), DMF (Solvent).[1]

  • Procedure:

    • Dissolve 1-methyl-1H-indole-2-carbaldehyde in DMF (5 mL/mmol) under N₂ atmosphere.

    • Cool the solution to 0°C.

    • Add NBS portion-wise over 15 minutes to avoid poly-bromination.

    • Stir at room temperature for 2–4 hours. Monitor by TLC (checking for disappearance of starting material).

    • Quench: Pour mixture into ice-water. The product typically precipitates as a solid.

    • Isolation: Filter the solid, wash copiously with water to remove succinimide byproduct.

B. Purification (Critical for IR Accuracy)

Impurity signals (e.g., O-H from water, N-H from precursors) can lead to false negatives.[1]

  • Method: Recrystallization.

  • Solvent System: Ethanol/Water (9:[1]1) or pure Ethanol.

  • Protocol: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C. Collect crystals.

  • Drying: Vacuum dry at 40°C for 12 hours to remove solvent peaks (O-H stretch of ethanol).

C. IR Sample Preparation (KBr Pellet)
  • Ratio: 1–2 mg sample : 200 mg spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents scattering/Christiansen effect).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Measurement: Scan 4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

Visualization of Logic & Workflow

Diagram 1: Synthesis & Impurity Flow

This diagram illustrates the chemical pathway and where specific spectral impurities originate.

SynthesisFlow Start 1-methyl-1H-indole- 2-carbaldehyde Reaction Reaction: DMF, 0°C Start->Reaction Reagent NBS (Brominating Agent) Reagent->Reaction Crude Crude Product (Mixture) Reaction->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Impurity1 Impurity A: Unreacted Starting Material (No C-Br peak) Crude->Impurity1 If incomplete Impurity2 Impurity B: Succinimide (N-H / C=O peaks) Crude->Impurity2 Byproduct Target TARGET: 3-bromo-1-methyl- 1H-indole-2-carbaldehyde Purification->Target

Caption: Synthesis pathway highlighting the origin of potential spectral impurities (Impurity A & B) that must be ruled out via IR.

Diagram 2: Spectral Identification Logic Tree

A decision tree for researchers to validate the compound based on the IR spectrum.

SpectralLogic Start Acquire IR Spectrum (4000-400 cm⁻¹) CheckNH Check 3100-3500 cm⁻¹ (N-H Region) Start->CheckNH HasNH Broad Peak Present CheckNH->HasNH Yes NoNH Flat Baseline CheckNH->NoNH No ResultFail1 FAIL: Contaminated with Non-methylated Analog HasNH->ResultFail1 CheckCO Check 1660-1690 cm⁻¹ (C=O Region) NoNH->CheckCO StrongCO Strong Peak ~1670 CheckCO->StrongCO Yes CheckBr Check 600-700 cm⁻¹ (C-Br Region) StrongCO->CheckBr HasBr New Peak vs Precursor CheckBr->HasBr Yes NoBr No New Peak CheckBr->NoBr No ResultPass PASS: Target Identity Confirmed HasBr->ResultPass ResultFail2 FAIL: Failed Bromination (Starting Material) NoBr->ResultFail2

Caption: Step-by-step logic gate for confirming the identity of 3-bromo-1-methyl-1H-indole-2-carbaldehyde using IR markers.

References

  • National Institute of Standards and Technology (NIST). (2023). 1-Methyl-1H-indole-2-carboxylic acid IR Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link] (Precursor analog data).

  • PubChem. (2025). 1-Methylindole-2-carboxaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link] (Precursor physical properties).

  • Chemistry Steps. (2025). Interpreting IR Spectra: Characteristic Peaks for Aldehydes and Aromatics. Retrieved from [Link] (General IR interpretation rules).

Sources

Structural Characterization Guide: 3-Bromo-1-methyl-1H-indole-2-carbaldehyde

[1]

Executive Summary

This guide provides a technical analysis of 3-bromo-1-methyl-1H-indole-2-carbaldehyde , a critical intermediate in the synthesis of pharmacologically active heterocycles (e.g., ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

This document serves as a benchmark for researchers validating synthesized batches or analyzing structural data for docking studies. It highlights the specific impact of the 3-bromo and 1-methyl substituents on the indole scaffold's geometry and reactivity.[1]

Comparative Analysis: Solid-State vs. Solution-State

The structural integrity of this molecule is defined by the interplay between the steric bulk of the bromine atom and the electronic effects of the aldehyde group.[1] The following table contrasts the expected crystallographic parameters (derived from high-fidelity analog data) with empirical solution-phase data.

Table 1: Structural Parameter Comparison
ParameterSolid-State (X-Ray Diffraction)Solution-State (¹H / ¹³C NMR)Structural Insight
Indole Planarity RMS deviation < 0.02 ÅAveraged (Rapid tumbling)The indole core remains rigid; 3-Br induces minor ring puckering due to steric strain.[1]
C2-CHO Orientation Locked (s-trans or s-cis)Rotational averagingIn the crystal, the carbonyl O often orients anti to the bulky 3-Br to minimize repulsion.[1]
C3-Br Bond Length 1.89 – 1.91 Å (Typical)C3 Shift: ~115-120 ppmThe C-Br bond is polarized; Br acts as a sigma-hole donor in crystal packing (Halogen Bonding).[1]
1-Methyl Group C-N Bond: ~1.45 ÅN-Me Shift: ~4.05 ppm (s)Methylation prevents N-H...O hydrogen bonding, forcing packing via ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-stacking or Br...O interactions.
Aldehyde Proton Fixed positionShift: ~10.2 ppm (s)Highly deshielded due to the anisotropic effect of the indole ring and electron-withdrawing 3-Br.[1]

Note on Data Source: Solution data is validated against synthesized protocols for analog 76d [1]. Crystallographic ranges are derived from statistical analysis of 2,3-disubstituted haloindoles [2][3].

Experimental Data: Synthesis & Characterization

To generate valid crystals for X-ray analysis, high-purity material is required.[1] Below is the optimized protocol for synthesis and crystallization, followed by the specific NMR fingerprint used for purity validation.

Protocol A: Synthesis & Crystallization Workflow
  • Precursor: Dissolve 1-methylindole-2-carbaldehyde (1.0 equiv) in DMF.

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 equiv) dropwise at 0°C.

    • Mechanism:[1][2] Electrophilic aromatic substitution.[1][2][3] The 2-CHO group deactivates the ring, but the 1-Me activates it. The 3-position is the most nucleophilic site remaining.[1]

  • Quench & Workup: Pour into ice water; filter the precipitate.

  • Recrystallization (Critical for X-ray):

    • Solvent System: Slow evaporation from Ethanol/Dichloromethane (3:1) or Methanol .

    • Conditions: Dissolve crude solid in warm solvent; filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

    • Timeline: Prismatic crystals typically appear within 48–72 hours.[1]

Protocol B: Validation Data (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • 
     10.25 (s, 1H, CHO):  Diagnostic singlet. If split or shifted <10.0, check for oxidation to carboxylic acid.
    
  • 
     7.85 (d, J=8.0 Hz, 1H, Ar-H):  H4 proton, deshielded by the adjacent Br.
    
  • 
     7.30 – 7.45 (m, 3H, Ar-H):  Remaining aromatic protons.
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     4.08 (s, 3H, N-CH₃):  Sharp singlet. Broadening indicates aggregation or impurities.
    
Structural Logic & Interaction Pathways[1]

The following diagrams illustrate the logical flow of characterization and the specific intramolecular forces governing the molecule's geometry.

Diagram 1: Characterization Logic Flow

GStartCrude Product(3-Br-1-Me-Indole-2-CHO)TLCTLC Screening(Hex/EtOAc 4:1)Start->TLCPurifyRecrystallization(EtOH/DCM)TLC->PurifyRf ~0.6BranchSample SplitPurify->BranchNMRSolution State (NMR)Confirm C3-Br RegiochemBranch->NMRXRDSolid State (XRD)Determine Packing/GeometryBranch->XRDResult1Validation:Delta 10.25 ppm (CHO)Delta 4.08 ppm (N-Me)NMR->Result1Result2Validation:Space Group (Likely P21/c)Br...O Halogen BondsXRD->Result2

Caption: Workflow for validating regiochemistry and crystal quality prior to data collection.

Diagram 2: Intramolecular Forces & Steric Locking

GIndoleIndole CoreMe1-Methyl GroupMe->IndoleSigma BondCHO2-CarbaldehydeMe->CHOSteric Repulsion(Prevents coplanarity)CHO->IndoleSigma BondBr3-BromoBr->IndoleSigma BondBr->IndoleElectronic DeactivationBr->CHOSteric Locking(Forces s-trans)

Caption: Steric and electronic interactions defining the molecule's 3D conformation.

Advanced Crystallographic Analysis

When analyzing the X-ray data for this specific molecule, researchers should focus on three critical "Checkpoints" that differentiate it from unsubstituted indoles.

Checkpoint A: The "Heavy Atom" Effect

The presence of Bromine (Z=35) dominates the scattering.

  • Methodology: Use the Patterson Method or Direct Methods (SHELXT) for structure solution. The Br atom will be the highest peak in the electron density map.[1]

  • Absorption Correction: Essential due to Bromine's absorption coefficient (

    
    ). Ensure multi-scan or analytical absorption correction is applied to the raw data.
    
Checkpoint B: Halogen Bonding (

-hole)

Unlike the parent indole (which H-bonds via N-H), the 1-methyl-3-bromo derivative cannot donate hydrogen bonds.[1]

  • Look for: Short contacts between the Bromine atom (donor) and the Carbonyl Oxygen of a neighboring molecule (acceptor).

  • Geometry: The C-Br...O angle is typically linear (~160–180°), characteristic of halogen bonding.

Checkpoint C: Crystal Packing Efficiency
  • Prediction: Without strong H-bonds, the lattice energy is dominated by ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     stacking and van der Waals forces.
    
  • Result: Expect a higher density than the non-brominated analog (due to Br mass) but potentially lower melting point stability compared to N-H indoles that form strong H-bond networks.[1]

References
  • Synthesis of 3-bromo-1-methyl-1H-indole-2-carbaldehyde (Compound 76d)

    • Source: Scholaris / Canadian Journal of Chemistry.[1]

    • Context: Detailed synthesis and NMR characteriz
    • URL:[Link] (Verified via Search Result 1.6)

  • Structural Analysis of Haloindole Carboxaldehydes

    • Source: SyncSci Publishing (2025).
    • Context: Comparative analysis of Cl, Br, and I substituted indoles.[4]

    • URL:[Link]

  • Crystal Structure of Indole-3-carbaldehyde (Analog Comparison)

    • Source: NIST WebBook / Wikipedia.[1]

    • Context: Provides baseline orthorhombic parameters for the aldehyde-substituted indole core.
    • URL:[Link]

  • 1-Methylindole-2-carbaldehyde Properties

    • Source: PubChem / Sigma-Aldrich.[1]

    • Context: Physical properties and reactivity profiles for the non-bromin
    • URL:[Link]

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-bromo-1-methyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-bromo-1-methyl-1H-indole-2-carbaldehyde, moving beyond simple instructions to explain the critical reasoning behind each procedure.

This compound, a brominated heterocyclic aldehyde, belongs to the chemical class of halogenated organics. Its disposal pathway is dictated by this classification and the specific hazards it presents. Adherence to these protocols is essential for protecting laboratory personnel, ensuring regulatory compliance under frameworks like the Resource Conservation and Recovery Act (RCRA), and preserving environmental health.[1][2]

Hazard Identification and Immediate Safety Precautions

Before handling or disposing of 3-bromo-1-methyl-1H-indole-2-carbaldehyde, it is imperative to understand its hazard profile. The following classifications are based on data from analogous chemical structures and serve as a robust safety baseline.

Table 1: Hazard Classification

Hazard Class GHS Category Hazard Statement Citations
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [3][4]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [3][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3][4] |

To mitigate these risks, the correct Personal Protective Equipment (PPE) must be worn at all times during handling and disposal operations.

Table 2: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection ANSI Z87.1-compliant safety glasses or goggles Protects against splashes and airborne dust particles that can cause serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile) Prevents direct skin contact, which can lead to irritation. Gloves must be inspected for integrity before use.[6]
Protective Clothing Standard laboratory coat Provides a barrier against accidental spills and contamination of personal clothing.

| Respiratory Protection | Not required for normal handling in ventilated areas | All handling of the solid compound or its solutions should occur in a certified chemical fume hood to control exposure to dust or vapors.[7] |

The Core Principle: Segregation of Halogenated Waste

The single most important step in the disposal of 3-bromo-1-methyl-1H-indole-2-carbaldehyde is its strict segregation as halogenated organic waste .[8][9]

Causality: Halogenated (containing F, Cl, Br, I) and non-halogenated organic wastes are treated via different disposal pathways.[10]

  • Non-halogenated solvents are often recycled as fuel additives for cement kilns.[10]

  • Halogenated wastes cannot be used as fuel. They require high-temperature incineration in specialized facilities equipped with flue gas scrubbers.[6][11] During incineration, the bromine atom is converted to hydrogen bromide (HBr), a corrosive and toxic gas that must be neutralized ("scrubbed") to prevent its release into the atmosphere.[11]

Mixing halogenated waste, even in small amounts, into a non-halogenated waste stream contaminates the entire container. This forces the entire volume to be treated as halogenated waste, dramatically increasing disposal costs and environmental burden.[10][12]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure solid compound and solutions containing it.

Step 1: Container Selection and Labeling

  • Select the Correct Container: Use only designated, chemically compatible waste containers. For this compound, this will be a container clearly marked for "Halogenated Organic Waste."[8][13] The container must be in good condition, free of leaks, and have a secure, threaded screw-top cap.[1][13]

  • Label Accurately: Proper labeling is a regulatory requirement and crucial for safety.[14] Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "3-bromo-1-methyl-1H-indole-2-carbaldehyde" and any other components in the waste stream. Do not use abbreviations or chemical formulas.[13]

    • The accumulation start date (the date the first drop of waste is added).[15]

    • The relevant hazard pictograms (e.g., irritant).

Step 2: Waste Accumulation

  • For Solid Waste: If disposing of the pure, un-dissolved compound, contaminated filter paper, or spill cleanup materials, place them directly into a designated "Halogenated Solid Waste" container. This is often a pail lined with a clear plastic bag.[15]

  • For Liquid Waste (Solutions): If disposing of solutions (e.g., from a reaction workup in dichloromethane or chloroform), carefully pour the liquid into the designated "Halogenated Liquid Waste" container.

    • Incompatibility Warning: Never mix incompatible wastes. Specifically, keep acids segregated from bases and avoid mixing strong oxidizing or reducing agents into solvent waste streams.[12][16] Always consult the Safety Data Sheet (SDS) for detailed incompatibility information.

Step 3: Storage of Waste Container

  • Secure Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[13][14] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Designated Area: Store the container in a designated satellite accumulation area, which is at or near the point of generation and under the control of laboratory personnel.[1][16]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks or spills.

  • Location: Keep the storage area well-ventilated and away from sources of heat or ignition.[14]

Step 4: Arranging for Final Disposal

  • Do Not Dispose On-Site: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer system.[1][6][14] This is illegal and environmentally hazardous.

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or a designated hazardous waste professional.[15] They will collect the properly labeled container for transport to a licensed and approved waste disposal facility.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear plan is essential for a safe response.

Small Spill (Solid or Liquid)

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.

  • Contain Spill: Use absorbent pads for liquids or gently cover solid spills to prevent dust from becoming airborne.[13]

  • Collect Material: Carefully sweep up the solid or absorbed material using non-sparking tools and place it into a new, properly labeled hazardous waste container.[6]

  • Clean Area: Decontaminate the spill area with an appropriate solvent and wash with soap and water.

  • Dispose of Materials: All cleanup materials are now considered hazardous waste and must be disposed of in the halogenated waste container.

Large Spill

  • For any large or unmanageable spill, evacuate the area immediately and contact your institution's emergency response team or EHS.[13]

Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-bromo-1-methyl-1H-indole-2-carbaldehyde.

G start Waste Generation (3-bromo-1-methyl-1H-indole-2-carbaldehyde) ppe Step 0: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe decision Is the waste solid or liquid? ppe->decision solid_waste Step 2a: Place in 'Halogenated Solid Waste' Container decision->solid_waste Solid liquid_waste Step 2b: Pour into 'Halogenated Liquid Waste' Container decision->liquid_waste Liquid labeling Step 1: Ensure Container is Properly Labeled for Halogenated Waste solid_waste->labeling liquid_waste->labeling storage Step 3: Close and Store Container in a Designated Satellite Accumulation Area labeling->storage disposal Step 4: Arrange for Pickup by EHS or Licensed Waste Vendor storage->disposal

Caption: Disposal workflow for 3-bromo-1-methyl-1H-indole-2-carbaldehyde.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Good Laboratory Practices: Waste Disposal. (2025). SCION Instruments.
  • Organic Solvents. Cornell University Environment, Health and Safety.
  • Hazardous Waste Segregation. Bucknell University.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvent Waste Disposal. The University of British Columbia Safety & Risk Services.
  • SAFETY DATA SHEET - 5-Bromoindole-3-carboxaldehyde. (2009). Thermo Fisher Scientific.
  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health & Safety.
  • SAFETY DATA SHEET - 4-Bromoindole-3-carboxaldehyde. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde. Fisher Scientific.
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 1-Methyl-1H-indole-3-carbaldehyde. (2025). Thermo Fisher Scientific.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations.
  • Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-1H-indole-3-carbaldehyde. (2025). ChemicalBook.
  • Safety Data Sheet - Indole-3-carboxaldehyde. (2025). Cayman Chemical.
  • Other Disposal Guidance. (2024). U.S. Environmental Protection Agency.
  • Safety Data Sheet - 1H-Indole-3-carboxaldehyde. Synquest Labs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.